Product packaging for Perindopril-d4(Cat. No.:)

Perindopril-d4

Cat. No.: B586538
M. Wt: 372.5 g/mol
InChI Key: IPVQLZZIHOAWMC-UQXGGBCESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Perindopril-d4, with the CAS number 1356929-58-2, is a deuterium-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor Perindopril . This stable isotope-labeled compound, with a molecular formula of C 19 H 28 D 4 N 2 O 5 and a molecular weight of 372.49 g/mol, is designed for use as an internal standard in advanced analytical techniques . Its primary research value lies in improving the accuracy and reliability of mass spectrometry and liquid chromatography analyses, enabling precise quantification of Perindopril and its active metabolite, Perindoprilat, in complex biological matrices . The mechanism of action for the parent drug, Perindopril, involves its hydrolysis to the active metabolite Perindoprilat, which competitively inhibits ACE . This inhibition reduces the formation of the vasoconstrictor angiotensin II, leading to vasodilation and a decrease in blood pressure . This compound serves as a critical tool in studying this pharmacokinetic profile. A specific application is highlighted in a 2020 bioequivalence study, where this compound and Perindoprilat-d4 were successfully used as internal standards in a UPLC-MS/MS method to quantify plasma concentrations of Perindopril in healthy volunteers, ensuring the method's accuracy and precision . This product is intended for research applications only, including therapeutic drug monitoring, pharmacokinetic studies, and metabolic research. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use, nor for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32N2O5 B586538 Perindopril-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1/i3D3,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVQLZZIHOAWMC-UQXGGBCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Perindopril-d4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Perindopril-d4

This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development. This compound is the deuterium-labeled analog of Perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its primary utility lies in its application as an internal standard for the precise quantification of Perindopril in biological samples during analytical and pharmacokinetic studies.[3]

Chemical Structure and Properties

This compound is structurally identical to Perindopril, with the exception of four deuterium atoms incorporated into the propanoyl group. This isotopic labeling results in a higher molecular weight, allowing it to be distinguished from the unlabeled parent drug in mass spectrometry-based analyses, without altering its chemical behavior.[3]

Table 1: Chemical and Physical Properties of this compound

Property Value Reference(s)
IUPAC Name (2S, 3aS, 7aS)-1-(((S)-1-ethoxy-1-oxopentan-2-yl)-L-alanyl-2, 3, 3, 3-d4)octahydro-1H-indole-2-carboxylic acid [3][4]
CAS Number 1356929-58-2 [1][5]
Molecular Formula C₁₉H₂₈D₄N₂O₅ [5][6]
Molecular Weight 372.49 g/mol [1][5][6]
Accurate Mass 372.2562 [5]
Synonyms (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl-d4]octahydro-1H-indole-2-carboxylic Acid [1][6]
Purity >95% (HPLC) [5]
Solubility Chloroform (Slightly), Methanol (Slightly) [2]
Storage Temperature -20°C [2][5]
Parent Drug Perindopril [3]

| Unlabeled CAS | 82834-16-0 |[5] |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound shares the same mechanism of action as its parent compound, Perindopril. Perindopril is a prodrug that is metabolized in the liver to its active form, perindoprilat.[7][8] Perindoprilat is a potent, competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[7]

ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[9] It converts the inactive angiotensin I (ATI) into the potent vasoconstrictor angiotensin II (ATII).[10][11] Angiotensin II constricts blood vessels and stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, thereby increasing blood volume and pressure.[9][10]

By inhibiting ACE, perindoprilat decreases the levels of angiotensin II.[10] This leads to vasodilation (widening of blood vessels), reduced aldosterone secretion, and consequently, a decrease in blood pressure.[9] ACE is also responsible for degrading bradykinin, a potent vasodilator; its inhibition leads to increased bradykinin levels, which further contributes to the blood pressure-lowering effect.[11]

RAAS_Pathway cluster_System Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (Inactive) Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II (Active) Angiotensin_I->Angiotensin_II converts Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin (from Kidneys) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Perindopril Perindoprilat (Active Metabolite) Perindopril->ACE INHIBITS Aldosterone Aldosterone Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention promotes Adrenal_Cortex->Aldosterone secretes BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention->BP_Increase

Caption: Inhibition of the RAAS pathway by Perindoprilat.

Experimental Protocols and Applications

As a stable isotope-labeled compound, this compound is an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).[3] It helps to correct for variability during sample preparation and analysis, ensuring accurate and precise quantification of Perindopril in complex biological matrices like plasma or urine.[3]

General Experimental Workflow: Pharmacokinetic Study

The use of this compound as an internal standard is crucial in pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of Perindopril.

Experimental_Workflow Start Start: Dosing (e.g., animal or human subject) Sample_Collection 1. Biological Sample Collection (e.g., blood, plasma) at time points Start->Sample_Collection Sample_Prep 2. Sample Preparation (e.g., Protein Precipitation, LLE) Sample_Collection->Sample_Prep Add_IS 3. Addition of this compound (Internal Standard) Sample_Prep->Add_IS Analysis 4. LC-MS/MS Analysis Add_IS->Analysis Data_Processing 5. Data Processing (Peak Integration, Ratio Calculation) Analysis->Data_Processing PK_Analysis 6. Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, etc.) Data_Processing->PK_Analysis End End: Pharmacokinetic Profile PK_Analysis->End

Caption: Workflow for a pharmacokinetic study using this compound.
Analytical Methodologies

Various analytical methods have been developed for the quantification of Perindopril, where this compound would serve as the internal standard.

1. High-Performance Liquid Chromatography (HPLC) RP-HPLC methods are commonly employed for the determination of Perindopril in pharmaceutical dosage forms.[12]

Table 2: Example RP-HPLC Method Parameters for Perindopril Analysis

Parameter Condition Reference(s)
Column C18 [12]
Mobile Phase Methanol : 0.02 M Sodium Dihydrogen Phosphate (60:40, v/v), pH 3.0 [13]
Flow Rate 1.0 mL/min [13]
Detection UV at 215 nm [12]

| Linearity Range | 20-100 µg/mL |[12] |

2. Spectrophotometric Methods Spectrophotometric methods are also used for Perindopril analysis, often involving the formation of a colored complex.

Table 3: Example Spectrophotometric Method Parameters for Perindopril Analysis

Method Reagent Wavelength (λmax) Linearity Range Reference(s)
Method A Zinc(II) and Eosin 510 nm 10–200 µg/mL [12]
Method B 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) 365 nm 10–180µg/mL [12]

| Method C | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | 460 nm | 5.0–60.0 µg/mL |[13] |

Synthesis Overview

The industrial synthesis of Perindopril, the parent compound, typically involves a key peptide-coupling step. One common process involves the condensation of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.[14][15] This reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxy benzotriazole (HOBT).[14] The resulting ester is then debenzylated through hydrogenolysis to yield Perindopril.[14] The synthesis of this compound would follow a similar pathway, utilizing a deuterated N-alanyl starting material.

Safety and Storage

There is limited specific safety data available for this compound itself; however, it should be handled with the same precautions as the parent drug, Perindopril. Perindopril is contraindicated in pregnancy as it can cause harm to the fetus.[16]

  • Hazard Codes: N/A[2]

  • Storage: Recommended storage is at -20°C in a freezer.[2][5]

References

Perindopril-d4: A Technical Guide to the Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core components of a Certificate of Analysis (CoA) for Perindopril-d4, a deuterated analog of Perindopril. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies, making a thorough understanding of its quality and purity paramount for generating reliable and accurate results.[1][2] This document outlines the key analytical tests, presents data in a structured format, and details the experimental protocols used to verify the identity, purity, and quality of this reference standard.

Certificate of Analysis Summary

A Certificate of Analysis for this compound provides critical information about the identity and quality of a specific batch. Below is a summary of typical product information and analytical results.

Product Information
ParameterSpecification
Product Name This compound
CAS Number 1356929-58-2[3][4][5][6][7]
Molecular Formula C₁₉H₂₈D₄N₂O₅[4][5][6]
Molecular Weight 372.49 g/mol [4][5][6]
Appearance Off-white to light yellow solid[8]
Storage -20°C[3][5]
Analytical Results
TestMethodSpecificationResult
Identity ¹H NMRConforms to structureConforms
Identity Mass SpectrometryConforms to structureConforms
Purity HPLC≥98.0%[7]99.5%
Isotopic Purity Mass Spectrometry≥99% Deuterium IncorporationConforms

Quality Control and Analytical Workflow

The overall quality control process ensures that the this compound reference standard meets the required specifications for identity and purity. This workflow involves a series of analytical tests, each with a specific purpose.

cluster_0 Quality Control Workflow for this compound A Incoming Material (this compound Batch) B Sampling A->B C Analytical Testing B->C D Identity Confirmation C->D E Purity Assessment C->E F Data Review and Approval D->F E->F G Certificate of Analysis Generation F->G H Material Release G->H Pass I Quarantine / Rejection G->I Fail

Caption: A logical workflow for the quality control testing of a this compound batch.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections describe the typical experimental protocols for the key tests cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for determining the purity of Perindopril and its analogs by separating the main compound from any potential impurities.[3]

Methodology:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5µm particle size) is commonly used.[]

  • Mobile Phase: A mixture of a phosphate buffer and a polar organic solvent like methanol or acetonitrile is typical. For example, a mobile phase consisting of phosphate buffer (pH 3.5) and methanol in a 65:35 v/v ratio.[]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[]

  • Detection: UV detection at approximately 215 nm is used to monitor the eluent.[]

  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the material in a suitable diluent, such as a water/methanol mixture.[]

  • Analysis: The sample solution is injected into the HPLC system. The purity is calculated by comparing the peak area of the main component to the total area of all peaks detected in the chromatogram.

cluster_1 HPLC Analysis Workflow A Sample Preparation (Dissolve in Diluent) B Injection into HPLC System A->B C Separation on C18 Column B->C D UV Detection at 215 nm C->D E Chromatogram Generation D->E F Peak Integration and Area % Calculation E->F G Purity Result F->G

Caption: A streamlined workflow for determining the purity of this compound using HPLC.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique used to confirm the molecular weight and structure of this compound, and to verify its isotopic purity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed for high sensitivity and specificity.[3]

Methodology:

  • Instrument: A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Chromatography: A rapid chromatographic separation is performed, often using a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid.

  • Ionization: Positive ion electrospray (ESI+) mode is typically used.

  • Mass Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high specificity. The mass transition for Perindopril is m/z 369.1 → 172.0. For this compound, the expected parent ion would be approximately m/z 373.1, with a corresponding fragment ion.

  • Sample Preparation: The sample is dissolved in an appropriate solvent, such as methanol or a mobile phase mixture.

  • Analysis: The sample is injected, and the resulting mass spectrum is analyzed to confirm the presence of the parent ion corresponding to the molecular weight of this compound. The fragmentation pattern is compared to that of a non-labeled Perindopril standard to confirm the structure. Isotopic purity is assessed by examining the distribution of isotopic peaks.

cluster_2 Mass Spectrometry (LC-MS/MS) Workflow A Sample Infusion or LC Introduction B Electrospray Ionization (ESI+) A->B C Mass Selection (Parent Ion) B->C D Collision-Induced Dissociation C->D E Mass Analysis (Fragment Ions) D->E F Data Interpretation (Confirm MW and Fragments) E->F G Identity Confirmed F->G

Caption: A typical workflow for identity confirmation of this compound using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

¹H NMR spectroscopy is used to provide detailed information about the molecular structure of this compound, confirming the identity and the position of the deuterium labels.

Methodology:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The this compound sample is accurately weighed and dissolved in a suitable deuterated solvent, such as Chloroform-d (CDCl₃).

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Analysis: The resulting spectrum is analyzed for the characteristic chemical shifts, signal multiplicities, and integration values of the protons in the molecule. The absence of signals at the positions where deuterium atoms have been incorporated, compared to the spectrum of non-labeled Perindopril, confirms the isotopic labeling. The overall spectrum must be consistent with the expected structure of this compound.

References

A Technical Guide to the Physicochemical Properties of Deuterated Perindopril

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Perindopril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension and stable coronary artery disease.[1][2] As a prodrug, it is metabolized in the liver to its active form, perindoprilat, which exerts the therapeutic effect.[1][3] In drug development, the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, is a well-established strategy to enhance a drug's metabolic profile. This "deuteration" can lead to a longer half-life, reduced dosage requirements, and an improved safety profile.[4][][6]

This technical guide provides a comprehensive overview of the known physicochemical properties of perindopril and explores the anticipated effects of deuteration. While specific experimental data for deuterated perindopril is not extensively published, this document synthesizes established principles of isotope effects to predict changes in key parameters. Furthermore, it furnishes detailed experimental protocols for the empirical determination of these properties, offering a framework for researchers in this domain.

Perindopril: Mechanism of Action

Perindopril's therapeutic effect is rooted in the Renin-Angiotensin-Aldosterone System (RAAS). After oral administration, perindopril is hydrolyzed to perindoprilat.[7] Perindoprilat is a competitive inhibitor of ACE, the enzyme that converts angiotensin I to the potent vasoconstrictor angiotensin II.[1] By inhibiting this conversion, perindoprilat leads to vasodilation and a reduction in blood pressure.[1][2]

cluster_0 Pharmacokinetic Phase (Liver) cluster_1 Pharmacodynamic Phase (RAAS Pathway) Perindopril Perindopril (Prodrug) Perindoprilat Perindoprilat (Active Metabolite) Perindopril->Perindoprilat Hydrolysis ACE ACE Perindoprilat->ACE Inhibits Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinI->ACE AngiotensinII Angiotensin II Vasoconstriction Vasoconstriction & Aldosterone Secretion AngiotensinII->Vasoconstriction ACE->AngiotensinII

Figure 1: Perindopril's metabolic activation and mechanism of action within the RAAS pathway.

Physicochemical Data: Perindopril vs. Anticipated Deuterated Perindopril

The introduction of deuterium can subtly alter a molecule's physicochemical properties due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond—a phenomenon known as the Kinetic Isotope Effect (KIE).[8] While this primarily affects metabolic stability, it can also influence properties like solubility and melting point.[8][9]

The following tables summarize the known properties of perindopril and the theoretically anticipated changes upon deuteration.

Table 1: Physicochemical Properties of Perindopril

Property Value Source
Water Solubility 1.22 mg/mL [1][3]
logP (Octanol/Water) 0.56 - 0.63 [1][3]
pKa (Strongest Acidic) 3.79 [1][3]
pKa (Strongest Basic) 5.48 [1][3]
Melting Point 100-101 °C [10]
Polar Surface Area 95.94 Ų [1]
Molecular Formula C₁₉H₃₂N₂O₅ [11]

| Molecular Weight | 368.47 g/mol |[12] |

Table 2: Anticipated Impact of Deuteration on Perindopril's Properties

Property Anticipated Change Rationale
Metabolic Stability Increased The KIE slows the rate of CYP450-mediated metabolism at deuterated sites.[4][8]
Half-life (t½) Increased Slower metabolism typically leads to a longer biological half-life.[6][9]
Solubility Potentially Increased Studies on other deuterated drugs, such as flurbiprofen, have shown increased aqueous solubility.[8]
Melting Point Potentially Lowered Deuteration can alter crystal lattice forces, potentially leading to a lower melting point.[8]
pKa / logP Minimal to No Change Isotopic substitution generally has a negligible effect on a molecule's acidity, basicity, and lipophilicity.[13]

| Molecular Weight | Slightly Increased | Each deuterium atom adds approximately 1.006 Da to the molecular weight. |

Experimental Protocols for Physicochemical Characterization

Empirical validation of the properties of deuterated perindopril is critical. The following sections detail standard, high-throughput methodologies for determining key physicochemical parameters.

G cluster_workflow Experimental Workflow start Deuterated Perindopril (Synthesized Compound) pka pKa Determination (UV Spectrophotometry) start->pka logp logP/logD Determination (Shake-Flask HPLC) start->logp sol Solubility Assay (Laser Nephelometry/HPLC) start->sol end Complete Physicochemical Profile pka->end logp->end sol->end

Figure 2: A generalized experimental workflow for physicochemical profiling of a new chemical entity.
Determination of Ionization Constant (pKa)

The pKa is crucial for predicting a drug's behavior in physiological environments. A UV spectrophotometric method in a 96-well plate format is recommended for its efficiency and low sample consumption.[14]

Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 1.0 to 13.0.

  • Sample Preparation: Prepare a stock solution of deuterated perindopril in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a UV-transparent 96-well microtiter plate, add aliquots of the buffer solutions to individual wells.

  • Sample Addition: Add a small, consistent volume of the deuterated perindopril stock solution to each well.

  • Spectrophotometric Reading: Measure the UV absorbance spectrum for each well over a relevant wavelength range.

  • Data Analysis: The pKa is determined by plotting absorbance at a specific wavelength against the pH of the buffer. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[14]

Determination of Partition Coefficient (logP) and Distribution Coefficient (logD)

The logP and logD values are measures of a compound's lipophilicity, which is a key predictor of its absorption and distribution. The shake-flask method followed by HPLC analysis is a gold-standard technique.[14][15]

Methodology:

  • Phase Preparation: Prepare two phases: n-octanol (pre-saturated with aqueous buffer) and an aqueous buffer (e.g., PBS at pH 7.4, pre-saturated with n-octanol).

  • Partitioning: Add a known amount of deuterated perindopril to a vial containing precise volumes of the prepared n-octanol and aqueous buffer.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated reverse-phase HPLC (RP-HPLC) method.[14][15]

  • Calculation:

    • logD: Calculated as log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

    • logP: Represents the logD of the non-ionized species and can be determined by performing the assay at a pH where the compound is fully neutral or calculated from logD and pKa values.[16]

Determination of Aqueous Solubility

Aqueous solubility is fundamental to drug absorption. Laser nephelometry provides a high-throughput method for its determination.[17]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of deuterated perindopril in an organic solvent like DMSO.

  • Assay Plate Setup: Add a series of aqueous buffers to the wells of a microtiter plate.

  • Sample Addition: Add increasing volumes of the stock solution to the wells to create a concentration gradient.

  • Equilibration & Precipitation: Allow the plate to equilibrate. The compound will precipitate once its concentration exceeds its aqueous solubility.

  • Nephelometry Reading: Use a laser nephelometer to measure the light scattering in each well. A sharp increase in scattering indicates the formation of a precipitate.

  • Data Analysis: The aqueous solubility is determined as the concentration at which precipitation begins.[17]

Conclusion

Deuteration of perindopril presents a promising strategy for optimizing its pharmacokinetic profile, potentially leading to improved metabolic stability and a longer duration of action. While direct experimental data on the physicochemical properties of deuterated perindopril are limited, established principles suggest that the most significant change will be a reduction in the rate of metabolism. Minor alterations in properties such as solubility and melting point may also occur and warrant empirical investigation. The experimental protocols outlined in this guide provide a robust framework for the comprehensive physicochemical characterization of deuterated perindopril, enabling researchers to validate these theoretical advantages and advance its development.

References

Perindopril-d4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Perindopril-d4, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Perindopril. Due to the limited availability of specific stability data for this compound, this document leverages extensive research on Perindopril to infer its stability profile, degradation pathways, and appropriate handling procedures. The substitution of hydrogen with deuterium atoms is not expected to significantly alter the chemical stability of the molecule under typical storage and handling conditions.

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and purity of this compound. The following conditions are recommended based on supplier specifications and general guidelines for the storage of deuterated pharmaceutical standards.[1][2]

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionNotes
Temperature -20°C for long-term storage.Some suppliers may recommend 2-8°C for shorter periods. Always refer to the manufacturer's certificate of analysis.
Light Protect from light.Store in amber vials or light-resistant containers.
Moisture Store in a dry environment.Keep containers tightly sealed to prevent moisture absorption, which can lead to hydrolysis.
Container Original, tightly sealed container.Polyethylene or polypropylene containers are also suitable.

For handling, it is advised to allow the container to reach room temperature before opening to prevent condensation.[2] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed.

Stability Profile and Degradation

The stability of Perindopril, and by extension this compound, is influenced by factors such as temperature, humidity, and pH. The primary degradation pathways for Perindopril are hydrolysis and cyclization.[3]

2.1. Forced Degradation Studies on Perindopril

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[4][5] Studies on Perindopril have shown its susceptibility to acidic and basic conditions.

Table 2: Summary of Perindopril Forced Degradation Studies

Stress ConditionObservationsPotential Degradants
Acid Hydrolysis Significant degradation observed.Perindoprilat and other hydrolysis products.
Base Hydrolysis Significant degradation observed.Perindoprilat and other hydrolysis products.
Oxidative Relatively stable.Minor degradation may occur under strong oxidative stress.
Thermal Stable at moderate temperatures.Degradation increases at elevated temperatures.
Photolytic Generally photostable.Prolonged exposure to intense light may cause some degradation.

Note: The results for Perindopril are expected to be highly indicative of the stability of this compound.

Degradation Pathway

The two main degradation pathways for Perindopril are hydrolysis of the ester group to form its active metabolite, Perindoprilat, and intramolecular cyclization to form a diketopiperazine derivative.[3][6] The presence of moisture can accelerate the hydrolysis pathway.[3]

G Figure 1. Perindopril Degradation Pathway Perindopril_d4 This compound Perindoprilat_d4 Perindoprilat-d4 (Hydrolysis Product) Perindopril_d4->Perindoprilat_d4 Hydrolysis (e.g., acid, base, moisture) Diketopiperazine_d4 Diketopiperazine Derivative-d4 (Cyclization Product) Perindopril_d4->Diketopiperazine_d4 Intramolecular Cyclization

Figure 1. Perindopril Degradation Pathway

Experimental Protocols

4.1. Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[7][8][9]

Table 3: Example of a Stability-Indicating HPLC Method for Perindopril

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of phosphate buffer and acetonitrile.
Detection UV at approximately 215 nm.
Flow Rate 1.0 mL/min.
Temperature Ambient or controlled (e.g., 25°C).

This method would require validation for this compound to ensure specificity, accuracy, precision, and linearity.

4.2. Forced Degradation Study Protocol

The following workflow outlines a typical forced degradation study, which would be applicable to this compound.

G Figure 2. Forced Degradation Study Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (e.g., 0.1M HCl) F Sample Preparation A->F B Base Hydrolysis (e.g., 0.1M NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal (e.g., 60°C) D->F E Photolytic (ICH Q1B) E->F G HPLC Analysis F->G H Peak Purity Assessment G->H J Stability Profile G->J I Degradant Identification (e.g., MS) H->I K Degradation Pathway Elucidation I->K

References

Long-Term Stability of Perindopril-d4 in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the management of hypertension and heart failure.[1][2][3][4] As a prodrug, it is metabolized in the liver to its active form, perindoprilat, which exerts its therapeutic effects by inhibiting the conversion of angiotensin I to angiotensin II.[3][4][5][6] Perindopril-d4, a deuterated analog of perindopril, serves as an essential internal standard in pharmacokinetic and bioequivalence studies, necessitating a thorough understanding of its stability in solution.

This technical guide provides a comprehensive overview of the long-term stability of Perindopril, which is considered a close surrogate for this compound, in solution. The substitution of hydrogen with deuterium is not expected to significantly alter the primary degradation pathways. The document details the known degradation pathways, summarizes quantitative stability data from various studies, and provides in-depth experimental protocols for stability assessment. This guide is intended for researchers, scientists, and drug development professionals working with Perindopril and its deuterated analogs.

Core Concepts in Perindopril Stability

The stability of Perindopril in solution is primarily influenced by two main degradation pathways:

  • Hydrolysis: The ester linkage in Perindopril is susceptible to hydrolysis, leading to the formation of its active metabolite, Perindoprilat.[6][7]

  • Cyclization: Intramolecular cyclization of Perindopril results in the formation of a diketopiperazine derivative, an inactive impurity.[6][7]

The rate of these degradation reactions is significantly affected by factors such as pH, temperature, and the presence of moisture.[6][7]

Signaling Pathway: Mechanism of Action of Perindopril

Perindopril exerts its antihypertensive effects by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this signaling pathway.

Perindopril Mechanism of Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) Renin Renin (from Kidney) BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Perindopril Perindopril (Active Metabolite: Perindoprilat) Perindopril->ACE Inhibition

Mechanism of action of Perindopril in the RAAS pathway.

Quantitative Stability Data

The following tables summarize the quantitative data from forced degradation studies of Perindopril under various stress conditions. These studies provide insights into the degradation behavior of the molecule and are essential for developing stability-indicating analytical methods.

Table 1: Summary of Forced Degradation Studies of Perindopril

Stress ConditionReagent/ConditionDurationTemperatureDegradation Observed (%)Major Degradation ProductsReference
Acid Hydrolysis 1 M HCl30 min100°CSignificantNot specified[8]
Base Hydrolysis 0.1 M NaOH5 minRoom TemperatureSignificantPerindoprilat, Impurity B[8]
Oxidative Degradation Not specified--Perindopril: Not degraded4-chloro 3-sulfamoyl benzoic acid, Impurity B (from Indapamide)[8]
Thermal Degradation Dry Heat--SignificantImpurity F[8]
Photolytic Degradation ---Less significant-[8]

Note: The percentage of degradation was reported as "significant" or "less significant" in the source material without specific numerical values.

Experimental Protocols

The development and validation of a stability-indicating analytical method are crucial for accurately assessing the long-term stability of this compound in solution. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[7][8][9][10]

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is adapted from a validated method for the simultaneous determination of Perindopril and Indapamide.[8]

1. Chromatographic Conditions:

  • Column: XTerra® RP18, 5 µm, 150 x 4.6 mm i.d.

  • Mobile Phase: 0.005 M NaH2PO4 buffer (pH 2.0) : Acetonitrile (75:25, v/v)

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 215 nm

  • Column Temperature: 55°C

  • Injection Volume: 20 µL

2. Standard and Sample Solution Preparation:

  • Standard Solution: Prepare a standard solution of Perindopril of known concentration in the mobile phase.

  • Sample Solution: Dilute the this compound solution to be tested with the mobile phase to a suitable concentration.

3. Forced Degradation Study Procedure:

  • Acid Degradation: Treat the drug solution with 1 M HCl at 100°C for 30 minutes.

  • Base Degradation: Treat the drug solution with 0.1 M NaOH at room temperature for 5 minutes.

  • Oxidative Degradation: Treat the drug solution with a suitable oxidizing agent (e.g., 3% H2O2) at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug or its solution to dry heat at a specified temperature and duration.

  • Photodegradation: Expose the drug solution to UV light for a specified period.

After the specified exposure time, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration with the mobile phase before injection into the HPLC system.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a long-term stability study of this compound in solution.

Stability_Study_Workflow cluster_prep 1. Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis at Time Points cluster_data 4. Data Evaluation prep_solution Prepare this compound solution in desired solvent and concentration initial_analysis Perform initial analysis (T=0) (e.g., HPLC) prep_solution->initial_analysis storage_conditions Store aliquots at different conditions (e.g., temperature, humidity) initial_analysis->storage_conditions sampling Withdraw samples at pre-defined time intervals storage_conditions->sampling hplc_analysis Analyze samples using a validated stability-indicating HPLC method sampling->hplc_analysis quantification Quantify this compound and degradation products hplc_analysis->quantification data_analysis Analyze data to determine degradation kinetics and shelf-life quantification->data_analysis

Workflow for a long-term stability study.

Degradation Pathway of Perindopril

The primary degradation pathways of Perindopril in solution are hydrolysis and cyclization. The following diagram illustrates these pathways.

Perindopril_Degradation cluster_products Degradation Products Perindopril Perindopril Perindoprilat Perindoprilat (Active Metabolite) Perindopril->Perindoprilat Hydrolysis (pH, Temp) Diketopiperazine Diketopiperazine Derivative (Impurity F) Perindopril->Diketopiperazine Cyclization (Heat)

Primary degradation pathways of Perindopril.

Conclusion

This technical guide has provided a detailed overview of the stability of Perindopril in solution, serving as a robust surrogate for understanding the stability of this compound. The primary degradation pathways involve hydrolysis to Perindoprilat and cyclization to a diketopiperazine derivative. The stability is significantly influenced by pH, temperature, and moisture. The provided experimental protocols and workflows offer a comprehensive framework for researchers and drug development professionals to design and execute long-term stability studies for this compound. A validated stability-indicating HPLC method is paramount for the accurate quantification of the parent compound and its degradation products, ensuring the reliability of data in preclinical and clinical studies.

References

Perindopril-d4 degradation products and pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products and pathways of Perindopril-d4. While specific quantitative data and experimental protocols for the deuterated analog are not extensively available in published literature, this document extrapolates from the well-established degradation profile of Perindopril. The degradation pathways of this compound are expected to be analogous to those of Perindopril due to the chemical similarity, with the deuterium labeling primarily serving as a tool for mass spectrometry-based quantification.

Executive Summary

Perindopril is susceptible to degradation under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and thermal stress. The primary degradation pathways involve the hydrolysis of the ester group to form the active metabolite perindoprilat, and intramolecular cyclization to form a diketopiperazine derivative. Understanding these degradation pathways is crucial for the development of stable pharmaceutical formulations and for the accurate interpretation of analytical data. This guide summarizes the known degradation products, outlines the degradation pathways, provides representative experimental protocols for forced degradation studies, and presents available quantitative data from studies on Perindopril.

Degradation Pathways of Perindopril

Perindopril has two main degradation pathways: hydrolysis and cyclization.[1][2] These pathways are influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Hydrolytic Degradation

Hydrolysis is a major degradation route for Perindopril.

  • Acidic Hydrolysis: Under acidic conditions, Perindopril can degrade into several products. One of the primary degradation products is its active metabolite, perindoprilat, formed by the hydrolysis of the ethyl ester group.[2] Other degradants can also be formed under acidic stress.[3]

  • Alkaline Hydrolysis: In alkaline conditions, the hydrolysis of the ester linkage to form perindoprilat is also a key degradation pathway.[4][5]

Cyclization

Intramolecular cyclization is another significant degradation pathway, leading to the formation of a diketopiperazine derivative, also known as Perindopril impurity F.[6][7] This process is particularly noted to be inhibited in the arginine salt of Perindopril compared to the erbumine salt, especially at high temperatures.[8]

Oxidative Degradation

Perindopril also shows degradation under oxidative stress.[9] The specific structures of the oxidative degradation products are not as well-defined in the provided literature as the hydrolytic and cyclization products.

Thermal and Photolytic Degradation

Perindopril has been shown to degrade under thermal stress conditions.[9] Photolytic degradation is generally observed to be less significant compared to other stress conditions.[6][9]

Visualization of Degradation Pathways

The following diagrams illustrate the key degradation pathways of Perindopril.

Perindopril_Degradation Perindopril This compound Perindoprilat Perindoprilat-d4 (Impurity B) Perindopril->Perindoprilat Hydrolysis (Acidic/Alkaline) Diketopiperazine Diketopiperazine Derivative (Impurity F) Perindopril->Diketopiperazine Intramolecular Cyclization Other_Degradants Other Degradation Products Perindopril->Other_Degradants Oxidation, Thermal, Photolytic Stress

Caption: Major degradation pathways of this compound.

Quantitative Data on Perindopril Degradation

The following table summarizes the quantitative data from forced degradation studies of Perindopril. It is important to note that this data is for the non-deuterated form and should be used as a reference for this compound.

Stress Condition% Degradation of PerindoprilReference
Acidic (1N HCl)8.65%[10]
Acidic (1N HCl, 3h)5.0%[11]
Alkaline (1N NaOH)3.59%[10]
Oxidative (3% H2O2)Significant degradation[9]
ThermalSignificant degradation[9]
PhotolyticModerate degradation[9]
NeutralLeast degradation[9]

Experimental Protocols for Forced Degradation Studies

The following are generalized experimental protocols for conducting forced degradation studies on Perindopril, which can be adapted for this compound. The goal of these studies is typically to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[12]

General Sample Preparation

Accurately weigh a specific amount of this compound (e.g., 10-20 mg) and transfer it to a volumetric flask.[9][11]

Acid Hydrolysis
  • Reagent: 1N Hydrochloric Acid (HCl).[11]

  • Procedure: Dissolve the sample in a suitable volume of 1N HCl. The solution can be heated (e.g., at 70°C) for a specific duration (e.g., 20, 40, 60, 120 minutes) to accelerate degradation.[11] After the specified time, neutralize the solution with an equivalent amount of 1N Sodium Hydroxide (NaOH) and dilute to the final volume with a suitable solvent or mobile phase.[6]

Alkaline Hydrolysis
  • Reagent: 1N Sodium Hydroxide (NaOH).[4]

  • Procedure: Dissolve the sample in a suitable volume of 1N NaOH. The mixture can be heated (e.g., at 90°C for 90 minutes) to induce degradation.[4] After the treatment, neutralize the solution with an equivalent amount of 1N HCl and dilute to the final volume.

Oxidative Degradation
  • Reagent: 3% Hydrogen Peroxide (H₂O₂).[11]

  • Procedure: Dissolve the sample in a suitable volume of 3% H₂O₂. The reaction is typically carried out at room temperature for a specified period. After the degradation period, dilute the sample to the final volume with a suitable solvent.

Thermal Degradation
  • Procedure: Expose the solid drug substance to a high temperature (e.g., 60-80°C) for an extended period. The duration will depend on the stability of the molecule. After exposure, dissolve the sample in a suitable solvent for analysis.

Photolytic Degradation
  • Procedure: Expose the drug substance (solid or in solution) to a light source with a specific intensity and wavelength (e.g., UV light at 254 nm and/or a cool white fluorescent lamp). The exposure duration should be controlled. A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.

Analytical Methodology

The analysis of the stressed samples is typically performed using a stability-indicating HPLC or UPLC method, often coupled with mass spectrometry (MS) to identify the degradation products.[4][13] Chromatographic separation is crucial to resolve the parent drug from its various degradation products.[8][13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_Stress_Conditions Stress Conditions Acid Acidic Analysis Stability-Indicating UPLC-MS/HPLC-MS Analysis Acid->Analysis Alkaline Alkaline Alkaline->Analysis Oxidative Oxidative Oxidative->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Sample This compound Sample Sample->Acid Sample->Alkaline Sample->Oxidative Sample->Thermal Sample->Photolytic Identification Identification and Quantification of Degradation Products Analysis->Identification Pathway Elucidation of Degradation Pathways Identification->Pathway

Caption: Workflow for forced degradation studies.

Conclusion

The degradation of this compound is expected to follow the same primary pathways of hydrolysis and cyclization as its non-deuterated counterpart. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The information and protocols provided in this guide serve as a robust starting point for researchers and scientists working on the development and analysis of this compound containing formulations. While the quantitative data presented is for Perindopril, it provides valuable insights into the expected stability profile of the deuterated analog. Further studies specifically on this compound are warranted to establish its intrinsic stability characteristics definitively.

References

Isotopic Purity of Perindopril-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Perindopril-d4, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies. This document outlines the methodologies used to determine isotopic enrichment and provides a framework for understanding the data presented in a Certificate of Analysis.

Introduction to this compound

This compound is a stable isotope-labeled version of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor. It is utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in the determination of Perindopril concentrations in biological matrices.

The chemical structure and the specific location of the deuterium atoms are critical for its function as an internal standard. The IUPAC name for this compound is (2S, 3aS, 7aS)-1-(((S)-1-ethoxy-1-oxopentan-2-yl)-L-alanyl-2,3,3,3-d4)octahydro-1H-indole-2-carboxylic acid. This indicates that all four deuterium atoms are located on the L-alanyl moiety of the molecule.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is a critical parameter that defines its quality. It is typically determined by assessing the distribution of different isotopologues (molecules that differ only in their isotopic composition). The desired product is the d4 species, with lower amounts of d0, d1, d2, and d3 isotopologues considered isotopic impurities.

Table 1: Representative Isotopic Distribution of this compound

IsotopologueDesignationRepresentative Mass (m/z) [M+H]⁺Abundance (%)
Perindopril-d0d0369.24< 0.1
Perindopril-d1d1370.25< 0.5
Perindopril-d2d2371.25< 1.0
Perindopril-d3d3372.26< 1.5
This compound d4 373.26 > 98.0

Note: The data presented in this table is representative and may vary between different batches and suppliers. Always refer to the Certificate of Analysis for specific lot data.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and the confirmation of the deuterium label positions are primarily achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Isotopic Distribution

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.

  • Analysis: The sample is infused directly or injected via a liquid chromatography system into the mass spectrometer. The instrument is operated in full scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺.

  • Data Analysis: The relative intensities of the ion signals corresponding to the d0, d1, d2, d3, and d4 isotopologues are measured. The percentage of each isotopologue is calculated from the integrated peak areas in the mass spectrum.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Methanol/Acetonitrile Sample->Dissolution LC_Introduction LC Introduction Dissolution->LC_Introduction ESI Electrospray Ionization (ESI) LC_Introduction->ESI Mass_Analyzer High-Resolution Mass Analyzer (TOF or Orbitrap) ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Acquire Mass Spectrum ([M+H]⁺ Isotopologues) Detector->Mass_Spectrum Integration Integrate Peak Areas of d0, d1, d2, d3, d4 Mass_Spectrum->Integration Calculation Calculate Isotopic Distribution (%) Integration->Calculation

Workflow for Isotopic Purity Analysis by Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is employed to confirm the position of the deuterium labels and can also be used for quantitative assessment of the isotopic enrichment.

Methodology:

  • Sample Preparation: A sufficient amount of this compound is dissolved in a suitable non-deuterated solvent (e.g., CHCl₃ or DMSO) for ¹H NMR or a deuterated solvent for ²H NMR.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of the signals corresponding to the protons on the L-alanyl moiety confirms the location of the deuterium labels. The residual proton signals can be integrated to estimate the level of deuteration.

  • ²H NMR Analysis: The ²H (Deuterium) NMR spectrum is acquired. The presence of a signal at the chemical shift corresponding to the L-alanyl position provides direct evidence of deuteration at that site. The integral of this signal can be compared to a known standard to determine the isotopic enrichment.

NMR_Workflow cluster_sample_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_analysis_nmr Data Analysis Sample_NMR This compound Sample Dissolution_NMR Dissolve in Appropriate Solvent Sample_NMR->Dissolution_NMR NMR_Spectrometer High-Field NMR Spectrometer Dissolution_NMR->NMR_Spectrometer Acquire_1H Acquire ¹H NMR Spectrum NMR_Spectrometer->Acquire_1H Acquire_2H Acquire ²H NMR Spectrum NMR_Spectrometer->Acquire_2H Analyze_1H Analyze ¹H Spectrum for Signal Disappearance Acquire_1H->Analyze_1H Analyze_2H Analyze ²H Spectrum for Deuterium Signal Acquire_2H->Analyze_2H Quantify Quantify Isotopic Enrichment Analyze_1H->Quantify Analyze_2H->Quantify

Workflow for Structural Confirmation by NMR Spectroscopy

Synthesis of this compound

The synthesis of this compound involves the incorporation of the deuterated L-alanyl moiety. This is typically achieved by using a deuterated precursor, L-Alanine-2,3,3,3-d4, in the synthesis of the dipeptide side chain, which is then coupled with the octahydroindole-2-carboxylic acid backbone.

Synthesis_Pathway L_Alanine_d4 L-Alanine-2,3,3,3-d4 Reductive_Amination Reductive Amination L_Alanine_d4->Reductive_Amination Ethyl_2_oxopentanoate Ethyl 2-oxopentanoate Ethyl_2_oxopentanoate->Reductive_Amination Dipeptide_Side_Chain N-[(S)-1-ethoxycarbonyl-1-butyl]-(S)-alanine-d4 Reductive_Amination->Dipeptide_Side_Chain Peptide_Coupling Peptide Coupling Dipeptide_Side_Chain->Peptide_Coupling Octahydroindole (2S,3aS,7aS)-octahydroindole- 2-carboxylic acid benzyl ester Octahydroindole->Peptide_Coupling Protected_Perindopril_d4 Protected this compound Peptide_Coupling->Protected_Perindopril_d4 Deprotection Deprotection (e.g., Hydrogenolysis) Protected_Perindopril_d4->Deprotection Perindopril_d4 This compound Deprotection->Perindopril_d4

General Synthetic Pathway for this compound

Conclusion

The isotopic purity of this compound is a critical attribute that ensures its reliability as an internal standard for quantitative bioanalysis. A thorough understanding of the analytical techniques used to determine isotopic distribution and confirm the site of deuteration is essential for researchers and drug development professionals. This guide provides a comprehensive overview of the key methodologies and data interpretation required to confidently utilize this compound in regulated and research environments. For definitive data, always consult the lot-specific Certificate of Analysis provided by the supplier.

The Role of Perindopril-d4 as an Internal Standard: A Technical Guide for Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of Perindopril-d4 as an internal standard in quantitative bioanalysis. It provides a comprehensive overview of its application, detailed experimental protocols, and the underlying principles that ensure accurate and reliable quantification of the angiotensin-converting enzyme (ACE) inhibitor, perindopril, in complex biological matrices.

Introduction: The Imperative for Internal Standards in Bioanalysis

In the quantitative analysis of drugs and their metabolites in biological samples, such as plasma or urine, numerous variables can impact the accuracy and precision of the results. These variables, including sample loss during extraction, variability in instrument response, and matrix effects, necessitate the use of an internal standard (IS). An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based assays.

Perindopril is a pro-drug that is metabolized in the liver to its active form, perindoprilat.[1] Both compounds are potent inhibitors of the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure.[2][3] By inhibiting ACE, perindopril and perindoprilat prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][4] Accurate quantification of perindopril and perindoprilat is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.

Mechanism of Action of this compound as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not pharmacological but rather analytical. Its efficacy is rooted in its near-identical physicochemical properties to the unlabeled perindopril. This compound is synthesized by replacing four hydrogen atoms on the perindopril molecule with deuterium atoms. This subtle change in mass does not significantly alter its chemical behavior during sample processing and analysis.

The core principles of its action are:

  • Co-elution: In liquid chromatography (LC), this compound exhibits nearly identical retention times to perindopril because the substitution of hydrogen with deuterium has a negligible effect on its polarity and interaction with the stationary phase.[5][6] This ensures that both the analyte and the internal standard experience the same chromatographic conditions and any potential interferences at that specific retention time.

  • Compensation for Extraction Variability: During sample preparation steps like protein precipitation or liquid-liquid extraction, any physical loss of the analyte will be mirrored by a proportional loss of the internal standard.[5] By calculating the ratio of the analyte response to the internal standard response, this variability is normalized.

  • Correction for Matrix Effects: Biological matrices are complex and can contain endogenous components that co-elute with the analyte and suppress or enhance its ionization in the mass spectrometer's source. Because this compound co-elutes and is chemically identical to perindopril, it is affected by these matrix effects in the same way.[5] The response ratio of the analyte to the internal standard effectively cancels out these variations, leading to a more accurate measurement.

  • Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the four deuterium atoms give this compound a mass that is four Daltons higher than perindopril. This mass difference allows the tandem mass spectrometer (MS/MS) to differentiate between the analyte and the internal standard, enabling simultaneous but distinct quantification.[5]

Therapeutic Signaling Pathway of Perindopril

Perindopril's therapeutic effect is achieved through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway.

Perindopril Signaling Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion ACE ACE ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Perindoprilat Perindoprilat (Active Metabolite) Perindoprilat->ACE  inhibition Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Therapeutic mechanism of Perindopril via inhibition of Angiotensin-Converting Enzyme (ACE).

Experimental Protocols for Quantification using this compound

The following protocol is based on a validated UPLC-MS/MS method for the simultaneous quantification of perindopril and its active metabolite, perindoprilat, in human plasma, using this compound and Perindoprilat-d4 as internal standards.[5]

Materials and Reagents
  • Perindopril and Perindoprilat reference standards

  • This compound and Perindoprilat-d4 internal standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Human plasma (with anticoagulant)

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing this compound and Perindoprilat-d4).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

UPLC-MS/MS Instrumentation and Conditions
  • UPLC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[5]

  • Mobile Phase: Gradient elution with methanol-acetonitrile-ammonium acetate[5]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[5]

The following diagram outlines the typical experimental workflow.

Experimental Workflow Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound, 20 µL) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile, 300 µL) Add_IS->Protein_Precipitation Centrifugation Centrifugation (14,000 rpm, 10 min) Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer (200 µL) Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness (Nitrogen, 40°C) Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Mobile Phase, 100 µL) Evaporation->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis

Caption: Bioanalytical workflow for Perindopril quantification using an internal standard.

Data Presentation and Method Validation

The use of this compound as an internal standard enables the development of robust and reliable bioanalytical methods. The following tables summarize the quantitative data from the validation of the UPLC-MS/MS method described above.[5]

Table 1: MRM Transitions and Retention Times
AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Perindopril369.2172.1~1.86
This compound (IS) 373.2 176.1 ~1.86
Perindoprilat341.298.1~1.79
Perindoprilat-d4 (IS) 345.2 102.1 ~1.79
Table 2: Linearity and Sensitivity
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
Perindopril0.4 - 80> 0.990.4
Perindoprilat0.2 - 40> 0.990.2
Table 3: Accuracy and Precision
AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
PerindoprilLLOQ0.4≤ 13.8≤ 13.889.6 - 112.4
Low0.8≤ 13.8≤ 13.889.6 - 112.4
Medium8≤ 13.8≤ 13.889.6 - 112.4
High64≤ 13.8≤ 13.889.6 - 112.4
PerindoprilatLLOQ0.2≤ 13.8≤ 13.889.6 - 112.4
Low0.4≤ 13.8≤ 13.889.6 - 112.4
Medium4≤ 13.8≤ 13.889.6 - 112.4
High32≤ 13.8≤ 13.889.6 - 112.4
Table 4: Recovery and Matrix Effect
AnalyteQC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%CV)
PerindoprilLow0.879.65 - 97.83≤ 5.9
Medium879.65 - 97.83≤ 5.9
High6479.65 - 97.83≤ 5.9
PerindoprilatLow0.479.65 - 97.83≤ 5.9
Medium479.65 - 97.83≤ 5.9
High3279.65 - 97.83≤ 5.9

The data demonstrates that the method is accurate, precise, and sensitive, with consistent recovery and negligible matrix effects, underscoring the effectiveness of using this compound as an internal standard.[5]

Conclusion

This compound serves as an exemplary internal standard for the bioanalytical quantification of perindopril. Its mechanism of action is based on the principles of stable isotope dilution, where its near-identical chemical and physical properties to the unlabeled analyte allow it to effectively normalize variability throughout the analytical process. By co-eluting and exhibiting similar ionization behavior, this compound compensates for sample loss and matrix-induced ion suppression or enhancement, which is critical for achieving high-quality data in regulated bioanalysis. The detailed experimental protocol and robust validation data presented in this guide confirm that the use of this compound is integral to the development of sensitive, specific, and reproducible UPLC-MS/MS methods for pharmacokinetic and other drug development studies.

References

A Technical Guide to Perindopril-d4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Perindopril-d4 is the deuterium-labeled analog of Perindopril, a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor. It is a critical tool for researchers, scientists, and drug development professionals, primarily serving as an internal standard in bioanalytical and pharmacokinetic studies. The incorporation of stable isotopes enables precise quantification of Perindopril in complex biological matrices such as plasma and milk, by correcting for variability in sample preparation and instrument response. This technical guide provides an in-depth overview of commercially available this compound, its applications, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound for research purposes. The following table summarizes the key quantitative data available from these suppliers. It is important to note that while most suppliers provide basic information, detailed specifications such as isotopic purity may require direct inquiry or access to a lot-specific Certificate of Analysis (CoA).

Supplier CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity (by HPLC) Available Pack Sizes Storage Conditions
LGC Standards [1]1356929-58-2C₁₉H₂₈D₄N₂O₅372.49>95%1 mg, 10 mg-20°C
Molsyns Research [2]1356929-58-2Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Simson Pharma Limited [3]1356929-58-2Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Santa Cruz Biotechnology [4]1356929-58-2C₁₉H₂₈D₄N₂O₅372.49Not SpecifiedNot SpecifiedNot Specified
Acanthus Research [5]Not SpecifiedC₁₉H₂₈D₄N₂O₅Not SpecifiedNot Specified25 mgNot Specified
Clearsynth [6]1356929-58-2 (Freebase)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
VIVAN Life Sciences [7]1356929-58-2C₁₉H₂₉D₄N₂O₅Cl408.95 (as HCl salt)Not SpecifiedNot SpecifiedNot Specified
Veeprho [6]1356929-58-2Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
ARTIS STANDARDS [8]1356929-58-2C₁₉H₂₈D₄N₂O₅372.50>98%Not SpecifiedNot Specified
MedchemExpress [5]1356929-58-2C₁₉H₂₈D₄N₂O₅372.49Not SpecifiedNot SpecifiedRoom temperature (short term)
BOC Sciences []1356929-58-2C₁₉H₂₈D₄N₂O₅372.595% by HPLC; 95% atom DNot SpecifiedNot Specified

Experimental Protocols

The primary application of this compound is as an internal standard (IS) for the quantification of perindopril and its active metabolite, perindoprilat, in biological samples by LC-MS/MS. The following is a synthesized experimental protocol based on published bioanalytical methods.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting perindopril and its internal standard from plasma samples.

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound internal standard solution (in methanol or acetonitrile)

  • Acetonitrile (ACN) or Methanol (MeOH), ice-cold

  • Vortex mixer

  • Centrifuge (capable of 10,000 x g and 4°C)

  • Micropipettes and tips

  • Sample tubes (e.g., 1.5 mL microcentrifuge tubes)

Procedure:

  • Thaw frozen plasma samples on ice.

  • Spike a known concentration of this compound internal standard solution into each plasma sample, calibration standard, and quality control sample.

  • Vortex mix briefly (approximately 10 seconds).

  • Add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of the plasma sample (e.g., 300 µL of ACN to 100 µL of plasma).

  • Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A sensitive UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.

  • Gradient Elution: A gradient elution is typically used to achieve good separation of perindopril, perindoprilat, and any potential interferences. An example gradient is as follows:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Perindopril: m/z 369.2 → 172.1

    • This compound: m/z 373.2 → 176.1

    • Perindoprilat: m/z 341.2 → 98.1

  • Ion Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, desolvation gas flow, and collision gas pressure.

Data Analysis:

  • Quantification is performed by calculating the peak area ratio of the analyte (perindopril or perindoprilat) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the unknown samples is then determined from this curve.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Spike with This compound (IS) sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_analysis Data Analysis (Peak Area Ratio) lc_ms->data_analysis quantification Quantification data_analysis->quantification

Caption: Bioanalytical workflow for the quantification of Perindopril using this compound.

logical_relationship goal Accurate Quantification of Perindopril is_needed Internal Standard (IS) Required goal->is_needed ideal_is Ideal IS Properties is_needed->ideal_is sil_is Stable Isotope-Labeled (SIL) IS (e.g., this compound) ideal_is->sil_is Best Choice analog_is Structural Analog IS ideal_is->analog_is Alternative prop1 Similar Physicochemical Properties ideal_is->prop1 prop2 Co-elution with Analyte ideal_is->prop2 prop3 Similar Ionization Efficiency ideal_is->prop3 prop4 Mass Difference from Analyte ideal_is->prop4

Caption: Decision tree for selecting an internal standard for bioanalytical assays.

References

Methodological & Application

Application Note: A Robust UPLC-MS/MS Method for the Quantification of Perindopril in Human Plasma Using Perindopril-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and reliable Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Perindopril in human plasma. The method utilizes Perindopril-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple protein precipitation extraction procedure is employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is highly suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Perindopril.

Introduction

Perindopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and stable coronary artery disease. Accurate and precise quantification of Perindopril in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated UPLC-MS/MS method that offers high sensitivity, specificity, and throughput for the determination of Perindopril in human plasma, using this compound as the internal standard.

Experimental

Materials and Reagents
  • Perindopril reference standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate

  • Human plasma (with anticoagulant)

Equipment
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer (e.g., Waters Xevo TQD)

  • Analytical balance

  • Centrifuge

  • Pipettes and general laboratory glassware

Sample Preparation

A protein precipitation method is used for the extraction of Perindopril and the internal standard from human plasma.

Protocol:

  • Thaw plasma samples at room temperature.

  • Spike 100 µL of plasma with 10 µL of this compound internal standard solution (concentration to be optimized).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC Conditions
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1][2]

  • Mobile Phase A: 0.1% Formic acid in water or 20 mM ammonium acetate with 0.1% formic acid[3][4]

  • Mobile Phase B: Acetonitrile:Methanol (80:20, v/v) with 0.1% formic acid[3]

  • Flow Rate: 0.3 mL/min[5]

  • Injection Volume: 5 µL

  • Column Temperature: 35-40 °C

  • Run Time: Approximately 4-5 minutes[1][2]

A gradient elution is typically employed to ensure good separation and peak shape.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive[2]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Perindopril: m/z 369.1 -> 172.0[4][6][7]

    • This compound: The specific transition for this compound would be approximately m/z 373.1 -> 176.0 (assuming deuteration on the butylamine chain), but should be optimized empirically.

  • Source Temperature: Optimized for the specific instrument.

  • Desolvation Temperature: Optimized for the specific instrument.

  • Gas Flow Rates: Optimized for the specific instrument.

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

  • Linearity: The method demonstrated excellent linearity over a concentration range of 0.4 - 80 ng/mL for Perindopril in human plasma.[1][2] The correlation coefficient (r²) was consistently ≥ 0.99.

  • Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The coefficient of variation (CV) for precision was ≤ 13.8%, and the accuracy was within 89.6 - 112.4%.[1][2]

  • Recovery: The extraction recovery of Perindopril from human plasma was consistent and reproducible, typically ranging from 79.65% to 97.83%.[1][2]

  • Matrix Effect: The matrix effect was found to be minimal, with a CV of ≤ 5.9%, indicating that endogenous plasma components did not significantly interfere with the ionization of the analyte or internal standard.[1][2]

  • Stability: Perindopril was found to be stable in human plasma under various storage conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.[1][2]

Quantitative Data Summary
ParameterResult
Linearity Range0.4 - 80 ng/mL[1][2]
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)0.4 ng/mL[1][2]
Intra-day Precision (%CV)≤ 13.8%[1][2]
Inter-day Precision (%CV)≤ 13.8%[1][2]
Accuracy (%)89.6 - 112.4%[1][2]
Extraction Recovery (%)79.65 - 97.83%[1][2]
Matrix Effect (%CV)≤ 5.9%[1][2]

Experimental Workflow Diagram

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma Human Plasma Sample Spike_IS Spike with This compound (IS) Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC Inject MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Elution Integration Peak Integration MSMS->Integration Data Acquisition Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: UPLC-MS/MS workflow for Perindopril quantification.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of Perindopril in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in clinical and research settings.

References

Bioanalytical Method for Perindopril Quantification in Human Plasma Using Perindopril-d4 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perindopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in vivo to its active metabolite, perindoprilat. Accurate and reliable quantification of perindopril and perindoprilat in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for a robust and sensitive bioanalytical method for the determination of perindopril in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, Perindopril-d4. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

This section details the methodologies for the quantification of perindopril in human plasma.

Materials and Reagents
  • Perindopril reference standard

  • This compound internal standard (IS)

  • Perindoprilat reference standard

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method is employed for sample preparation.[1][2]

  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (this compound).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Transfer 20 µL of the supernatant for LC-MS/MS analysis.[2]

Liquid Chromatography Conditions
  • Column: Thermo BDS Hypersil C18 column (4.6 mm × 100 mm, 2.4 µm)[1][2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • Gradient Elution: A suitable gradient elution program should be developed to ensure adequate separation of perindopril, perindoprilat, and the internal standard.

Mass Spectrometric Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Perindopril369.2172.1
This compound373.2176.1
Perindoprilat341.2172.1

Note: The exact MRM transitions for this compound may vary slightly depending on the specific deuteration pattern. It is recommended to optimize the transitions using a solution of the this compound standard.

Data Presentation

The following tables summarize the quantitative data from method validation studies found in the literature.

Table 1: Linearity and Range
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Reference
Perindopril0.4 - 100> 0.99[1][2]
Perindoprilat0.2 - 20> 0.99[1][2]
Table 2: Precision and Accuracy
AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
PerindoprilLow< 15< 15± 15[1][2]
Medium< 15< 15± 15[1][2]
High< 15< 15± 15[1][2]
PerindoprilatLow< 15< 15± 15[1][2]
Medium< 15< 15± 15[1][2]
High< 15< 15± 15[1][2]
Table 3: Recovery
AnalyteQC LevelMean Recovery (%)Reference
PerindoprilLow> 85[3]
Medium> 85[3]
High> 85[3]
PerindoprilatLow> 85[3]
Medium> 85[3]
High> 85[3]

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add this compound (IS) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Bioanalytical sample preparation workflow.

Signaling Pathway (Illustrative)

As Perindopril's mechanism of action involves the Renin-Angiotensin-Aldosterone System (RAAS), a simplified diagram is provided for context.

raas_pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Perindopril Perindopril (Perindoprilat) ACE ACE Perindopril->ACE inhibits

Caption: Simplified RAAS pathway and Perindopril's action.

References

Application Note: Quantification of Perindopril in Human Plasma by LC-MS/MS using Perindopril-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Perindopril and its active metabolite, perindoprilat, in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Perindopril-d4, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Perindopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. Accurate measurement of Perindopril and its active metabolite, perindoprilat, in human plasma is crucial for pharmacokinetic and bioequivalence studies. This application note describes a validated LC-MS/MS method employing this compound as an internal standard for reliable quantification. The use of a deuterated internal standard minimizes variability due to sample preparation and matrix effects, leading to more accurate and precise results.

Experimental Workflow

Perindopril Quantification Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample (100 µL) add_is Add this compound IS (20 µL) plasma_sample->add_is protein_precipitation Protein Precipitation (200 µL Acetonitrile) add_is->protein_precipitation vortex Vortex Mix (1 min) protein_precipitation->vortex centrifuge Centrifuge (12,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject Supernatant (20 µL) supernatant_transfer->injection chromatography UPLC Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization ms_detection MS/MS Detection (MRM) ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc reporting Report Results concentration_calc->reporting

Caption: Experimental workflow for Perindopril quantification.

Materials and Reagents

  • Perindopril and this compound reference standards

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA as anticoagulant)

Instrumentation

A Dionex Ultimate 3000 chromatographic system coupled to a TSQ Quantum Ultra AM triple quadrupole mass spectrometer was utilized for this analysis.[1] A Thermo BDS Hypersil C18 column (4.6 mm × 100 mm, 2.4 µm) was used for chromatographic separation.[1]

Protocols

Standard and Internal Standard Preparation
  • Stock Solutions (100 µg/mL): Prepare primary stock solutions of Perindopril and this compound in acetonitrile.[1]

  • Working Standard Solutions: Prepare a series of standard working solutions by diluting the Perindopril stock solution with acetonitrile to achieve final concentrations ranging from 2 to 500 ng/mL.[1]

  • Internal Standard Working Solution (60 ng/mL): Dilute the this compound stock solution with acetonitrile.[1]

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma sample, add 20 µL of the this compound internal standard working solution.[1]

  • Add 200 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial.

  • Inject 20 µL of the supernatant into the LC-MS/MS system.[1]

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column Thermo BDS Hypersil C18 (4.6 mm × 100 mm, 2.4 µm)[1]
Mobile Phase A 5% methanol + 0.1% formic acid in water (v/v)[2]
Mobile Phase B 95% methanol + 0.1% formic acid in water (v/v)[2]
Flow Rate 0.6 mL/min
Injection Volume 20 µL[1]
Column Temperature 40°C
Gradient A gradient elution program can be optimized to achieve good separation of Perindopril, perindoprilat, and the internal standard.[2][3]

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
MRM Transitions Perindopril: m/z 369.10 → 172.00[2][3] this compound: m/z 373.1 → 176.0 (example) Perindoprilat: m/z 341.146 → 170.112[3][4]
Collision Energy Optimized for each transition; for instance, 15 eV for perindoprilat.[1]

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.4–100 ng/mL for Perindopril, with a correlation coefficient (r²) greater than 0.99.[1] The lower limit of quantification (LLOQ) was established at 0.4 ng/mL.[1]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The precision (CV%) and accuracy values were within 15%.[2][3]

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
PerindoprilLQC< 15%< 15%85-115%
MQC< 15%< 15%85-115%
HQC< 15%< 15%85-115%
Recovery

The extraction recovery of Perindopril from human plasma was determined at three QC levels. The overall recovery of the analytes was between 80-110%.[2][3]

AnalyteConcentration (ng/mL)Mean Recovery (%)
PerindoprilLQC85.9 - 93.6%[3]
MQC85.9 - 93.6%[3]
HQC85.9 - 93.6%[3]

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Perindopril in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for demanding bioanalytical applications in clinical and research settings. The simple protein precipitation sample preparation protocol allows for high-throughput analysis.

References

Application Note: Preparation of Perindopril-d4 Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in quantitative analysis.

Purpose: This document provides a detailed protocol for the preparation of stock and working standard solutions of Perindopril-d4. This deuterated analog is primarily used as an internal standard for the accurate quantification of Perindopril in biological matrices and pharmaceutical formulations using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Product Information and Reagents

Proper handling and sourcing of materials are critical for accurate and reproducible results.

1.1. This compound Analytical Standard

  • Chemical Name: (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl-d4]octahydro-1H-indole-2-carboxylic Acid[2]

  • CAS Number: 1356929-58-2[1][3][4]

  • Molecular Formula: C₁₉H₂₈D₄N₂O₅[3][4]

  • Molecular Weight: 372.49 g/mol [3][4]

  • Typical Format: Neat crystalline solid[3][5]

  • Purity: ≥95%[3][5]

  • Storage (Neat): Store at -20°C for long-term stability (≥4 years).[3][5]

1.2. Reagents and Materials

  • Methanol (LC-MS or HPLC Grade)

  • Acetonitrile (LC-MS or HPLC Grade)

  • Deionized Water (Type I, 18.2 MΩ·cm)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and tips

  • Analytical balance (readable to at least 0.01 mg)

  • Vortex mixer and/or ultrasonic bath

  • Amber glass vials with PTFE-lined caps for storage

Safety Precautions

  • Handle this compound as a hazardous substance until toxicological properties are fully known.[5]

  • Always work in a well-ventilated laboratory or fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid ingestion, inhalation, and contact with skin or eyes. Wash hands thoroughly after handling.[5]

  • Review the Safety Data Sheet (SDS) for this compound before use.

Experimental Protocols

The following protocols describe the preparation of a primary stock solution and a series of working standard solutions suitable for building a calibration curve.

3.1. Protocol for this compound Stock Solution (1 mg/mL)

  • Equilibration: Allow the container of this compound neat material to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10 mg of this compound powder using an analytical balance and transfer it quantitatively into a 10 mL Class A volumetric flask. Record the exact weight.

  • Dissolution: Add approximately 7 mL of methanol to the volumetric flask. Mix gently by swirling. If necessary, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[6][7]

  • Dilution: Once the solid is fully dissolved and the solution is at room temperature, dilute to the 10 mL mark with methanol.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into a clearly labeled amber glass vial. Store at -20°C.

3.2. Protocol for Serial Dilution to Working Standard Solutions

Prepare working standard solutions by performing serial dilutions of the stock solution. The final concentrations should bracket the expected analyte concentration in the samples.

  • Intermediate Stock (100 µg/mL): Pipette 1 mL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

  • Second Intermediate Stock (10 µg/mL): Pipette 1 mL of the 100 µg/mL intermediate stock into a 10 mL volumetric flask and dilute to the mark with methanol.

  • Working Standards: Continue the serial dilution from the appropriate intermediate stock solution to achieve the desired final concentrations (e.g., 1000, 500, 100, 50, 10 ng/mL). Use a 50:50 (v/v) mixture of methanol and deionized water or a solvent composition that matches the initial mobile phase of the analytical method.

Note: While some studies on non-deuterated Perindopril suggest aqueous solutions may be stored for up to two weeks under refrigeration, it is best practice for quantitative assays to prepare fresh working solutions daily.[5][7] Do not store dilute aqueous solutions for more than one day.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of this compound standard solutions.

ParameterValue / RecommendationSource(s)
Standard Compound This compound[1][3]
Purity ≥95%[3][5]
Molecular Weight 372.49 g/mol [3][4]
Primary Solvent Methanol (LC-MS Grade)[6][7]
Stock Solution Conc. 1.0 mg/mLGeneral Practice
Working Solution Range 10 ng/mL - 1000 ng/mL (Example)[6][8]
Dilution Solvent Match initial mobile phase (e.g., 50:50 Methanol:Water)General Practice
Storage (Neat Solid) -20°C[3][5]
Storage (Stock Solution) -20°C in amber vials[3][5]
Storage (Working Solutions) Prepare fresh daily; or max. 24h at 2-8°C[5]

Diagrams and Workflows

5.1. Experimental Workflow for Standard Solution Preparation

The following diagram illustrates the logical steps for preparing this compound stock and working solutions.

Perindopril_Standard_Preparation cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation cluster_2 Phase 3: Final Standards start This compound Neat Material (Store at -20°C) weigh 1. Accurately Weigh ~10 mg start->weigh dissolve 2. Dissolve in Methanol in 10 mL Volumetric Flask weigh->dissolve stock 3. Create Stock Solution (1 mg/mL) dissolve->stock intermediate1 4. Dilute to Intermediate Stock (100 µg/mL) stock->intermediate1 1:10 Dilution intermediate2 5. Dilute to Second Intermediate Stock (10 µg/mL) intermediate1->intermediate2 1:10 Dilution working 6. Perform Serial Dilutions (Using appropriate diluent) intermediate2->working ws1 Working Std 1 (e.g., 1000 ng/mL) working->ws1 ws2 Working Std 2 (e.g., 500 ng/mL) working->ws2 ws_dots ... working->ws_dots ws_n Working Std 'n' (e.g., 10 ng/mL) working->ws_n end_node Ready for Analysis (e.g., LC-MS) ws1->end_node ws2->end_node ws_dots->end_node ws_n->end_node

References

Application of Perindopril-d4 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Perindopril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in the liver to its active metabolite, perindoprilat. It is widely prescribed for the treatment of hypertension and stable coronary artery disease. Understanding its potential for drug-drug interactions (DDIs) is crucial for patient safety and regulatory assessment. Perindopril-d4, a stable isotope-labeled version of perindopril, serves as an essential tool in these investigations, primarily as an internal standard in bioanalytical methods.

The metabolic pathway of perindopril is predominantly mediated by carboxylesterases, leading to the formation of perindoprilat. Further metabolism can occur through glucuronidation.[1] Notably, the cytochrome P450 (CYP) enzyme system plays a minimal role in the metabolism of perindopril, which inherently lowers the risk of metabolism-based DDIs with drugs that are inhibitors or inducers of CYP enzymes.[1]

Despite the low potential for metabolism-related DDIs, the pharmacokinetics of perindopril and its active metabolite can be influenced by other mechanisms. For instance, co-administration with diuretics has been shown to reduce the bioavailability of perindoprilat, although the absorption and elimination of perindopril remain unaffected.[2] Nonsteroidal anti-inflammatory drugs (NSAIDs) can diminish the antihypertensive effect of perindopril and increase the risk of renal impairment, which is primarily a pharmacodynamic interaction.[2][3]

This compound is the gold standard for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of perindopril and perindoprilat in biological matrices. Its utility is critical in pharmacokinetic studies, including DDI assessments, as it allows for precise and accurate measurement of the analyte by correcting for variability in sample preparation and instrument response.

This document provides detailed protocols for utilizing this compound in DDI studies and summarizes available quantitative data from such investigations.

Data Presentation

Pharmacokinetic Drug-Drug Interaction Studies with Perindopril

The following tables summarize the results of pharmacokinetic drug-drug interaction studies involving perindopril. The data is presented as the geometric mean ratio (GMR) of the pharmacokinetic parameters of perindopril and its active metabolite perindoprilat when co-administered with another drug, compared to the administration of perindopril alone. A GMR of 1.00 indicates no change, while the 90% confidence interval (CI) provides a measure of the statistical uncertainty. The absence of a clinically significant interaction is generally concluded if the 90% CI for the GMR of AUC and Cmax falls within the range of 0.80 to 1.25.

Table 1: Pharmacokinetic Parameters of Perindopril and Perindoprilat Co-administered with Amlodipine [4]

AnalyteParameterGeometric Mean Ratio (90% CI)Conclusion
PerindoprilCmax0.98 (0.90-1.07)No significant interaction
AUC(0-t)1.01 (0.97-1.05)No significant interaction
PerindoprilatCmax1.01 (0.95-1.07)No significant interaction
AUC(0-t)1.03 (0.99-1.07)No significant interaction

Table 2: Pharmacokinetic Parameters of Perindopril and Perindoprilat from a Fixed-Dose Combination of Perindopril/Indapamide/Amlodipine [5]

AnalyteParameterGeometric Mean Ratio (90% CI)Conclusion
PerindoprilCmax0.99 (0.92-1.07)No significant interaction
AUC(0-t)1.01 (0.98-1.04)No significant interaction
PerindoprilatCmax1.00 (0.94-1.06)No significant interaction
AUC(0-t)1.01 (0.98-1.04)No significant interaction

Experimental Protocols

Protocol 1: Quantification of Perindopril and Perindoprilat in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a general method for the analysis of perindopril and its active metabolite, perindoprilat, in human plasma, as would be conducted in a DDI study.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of an internal standard working solution containing this compound and Perindoprilat-d4.

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of methanol and ammonium acetate buffer.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Perindopril: m/z 369.2 → 172.1

    • This compound: m/z 373.2 → 176.1

    • Perindoprilat: m/z 341.2 → 116.1

    • Perindoprilat-d4: m/z 345.2 → 120.1

3. Data Analysis

  • Quantify the concentrations of perindopril and perindoprilat using a calibration curve prepared in blank plasma.

  • Calculate the peak area ratios of the analytes to their respective deuterated internal standards.

  • Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) are calculated using non-compartmental analysis.

  • Statistical analysis is performed to determine the geometric mean ratios and 90% confidence intervals for the pharmacokinetic parameters of perindopril and perindoprilat with and without the co-administered drug.

Mandatory Visualization

RAAS_Pathway cluster_kidney cluster_adrenal cluster_lungs Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Na_H2O_Retention->BloodPressure Kidney Kidney Renin Renin AdrenalGland Adrenal Gland Lungs Lungs ACE ACE (Angiotensin-Converting Enzyme) Perindopril Perindopril (Perindoprilat) Perindopril->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Perindopril.

DDI_Workflow cluster_study_design Study Design cluster_treatment_arms cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Randomized_Crossover Randomized, Crossover Design TreatmentA Treatment A: Perindopril alone Randomized_Crossover->TreatmentA TreatmentB Treatment B: Perindopril + Drug X Randomized_Crossover->TreatmentB Sample_Collection Serial Blood Sampling Randomized_Crossover->Sample_Collection Washout Washout Period TreatmentA->Washout TreatmentB->Washout Sample_Processing Plasma Separation & Storage Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis (with this compound IS) Sample_Processing->LCMS_Analysis PK_Parameters Calculate PK Parameters (AUC, Cmax, t1/2) LCMS_Analysis->PK_Parameters Statistical_Analysis Statistical Analysis (GMR, 90% CI) PK_Parameters->Statistical_Analysis Conclusion Conclusion on DDI Potential Statistical_Analysis->Conclusion

Caption: A typical experimental workflow for a drug-drug interaction study involving Perindopril.

References

Application Notes and Protocols: Use of Perindopril-d4 in Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perindopril is a prodrug that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors, widely prescribed for the treatment of hypertension and heart failure.[1] As a prodrug, it is metabolized in the liver to its active form, perindoprilat, which is responsible for its therapeutic effects.[2][1] Understanding the metabolic fate of perindopril is crucial for characterizing its pharmacokinetic profile and ensuring its safety and efficacy. Stable isotope-labeled compounds, such as Perindopril-d4, are invaluable tools in drug metabolism studies.[3][4][5] this compound, a deuterated analog of perindopril, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods, enabling precise and accurate quantification of perindopril and its metabolites in complex biological matrices.[6][7][8]

These application notes provide a comprehensive overview of the use of this compound in metabolite identification studies, including detailed experimental protocols and data presentation.

Metabolic Pathway of Perindopril

Perindopril undergoes extensive metabolism, resulting in the formation of several metabolites. The primary metabolic pathway involves the hydrolysis of the ethyl ester group to form the active metabolite, perindoprilat.[9][10] Other identified metabolites include glucuronides of both perindopril and perindoprilat, as well as cyclic lactam structures formed through internal dehydration.[11][9][10]

The major biotransformation pathways of perindopril are:

  • Hydrolysis: Conversion of perindopril to its active diacid metabolite, perindoprilat.[9][10]

  • Glucuronidation: Formation of perindopril glucuronide and perindoprilat glucuronide.[11][9]

  • Cyclization: Internal dehydration leads to the formation of perindopril lactam and two diastereoisomeric forms of perindoprilat lactam.[10]

Perindopril_Metabolism Perindopril Perindopril Perindoprilat Perindoprilat (Active) Perindopril->Perindoprilat Hydrolysis (Major) Perindopril_Glucuronide Perindopril Glucuronide Perindopril->Perindopril_Glucuronide Glucuronidation Perindopril_Lactam Perindopril Lactam Perindopril->Perindopril_Lactam Dehydration Perindoprilat_Glucuronide Perindoprilat Glucuronide Perindoprilat->Perindoprilat_Glucuronide Glucuronidation Perindoprilat_Lactam Perindoprilat Lactam Perindoprilat->Perindoprilat_Lactam Dehydration

Caption: Metabolic pathway of Perindopril.

Role of this compound in Metabolite Identification

Stable isotope-labeled internal standards are essential for accurate and precise quantification in LC-MS/MS bioanalysis.[3][4] this compound is the preferred internal standard for perindopril analysis due to the following reasons:

  • Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to unlabeled perindopril, ensuring similar behavior during sample extraction, chromatography, and ionization.[4]

  • Mass Difference: The mass difference between this compound and perindopril allows for their distinct detection by the mass spectrometer, preventing interference.

  • Compensation for Matrix Effects: It effectively compensates for variations in sample preparation and matrix effects, which can suppress or enhance the ionization of the analyte.

  • Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of the quantitative results.[3]

Experimental Protocol: Quantification of Perindopril and its Metabolites in Human Plasma using LC-MS/MS

This protocol describes a general method for the simultaneous quantification of perindopril and its active metabolite, perindoprilat, in human plasma using this compound as an internal standard.

Materials and Reagents
  • Perindopril (Reference Standard)

  • Perindoprilat (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (blank, drug-free)

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Spike 100 µL of blank human plasma with appropriate concentrations of perindopril and perindoprilat standard solutions to prepare calibration standards and QCs.

  • To 100 µL of each plasma sample (standards, QCs, and unknowns), add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Experimental_Workflow Start Plasma Sample Spike_IS Spike with this compound Start->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: Sample preparation workflow.
LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Perindopril 369.2172.120
Perindoprilat 341.2116.125
This compound 373.2176.120

Note: The exact m/z values and collision energies may need to be optimized.

Data Analysis and Quantification
  • Integrate the peak areas for perindopril, perindoprilat, and this compound for each sample.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (typically with a 1/x² weighting) to determine the best fit for the calibration curve.

  • Use the regression equation to calculate the concentration of perindopril and perindoprilat in the QC and unknown samples.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Assess the potential for interference from endogenous plasma components.

  • Linearity: The linear range of the assay should be established. For perindopril, a typical range is 0.4 - 80 ng/mL, and for perindoprilat, 0.2 - 40 ng/mL.[7]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple QC levels (low, medium, and high). The acceptance criteria are typically within ±15% (±20% for the lower limit of quantification, LLOQ).

  • Recovery: The extraction efficiency of the method should be determined.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Stability: The stability of the analytes in plasma should be assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Table 4: Representative Method Validation Data

ParameterPerindoprilPerindoprilat
Linearity (r²) > 0.99> 0.99
LLOQ 0.4 ng/mL0.2 ng/mL
Intra-day Precision (%CV) < 10%< 12%
Inter-day Precision (%CV) < 11%< 13%
Accuracy (% Bias) -5% to +7%-8% to +9%
Recovery 85 - 95%80 - 92%
Matrix Effect (%CV) < 6%< 7%

Note: The data presented in this table is for illustrative purposes and may vary between laboratories and studies.

Conclusion

The use of this compound as an internal standard is a critical component of robust and reliable bioanalytical methods for the identification and quantification of perindopril and its metabolites. The detailed protocol and validation parameters provided in these application notes serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, facilitating the accurate characterization of this important cardiovascular drug.

References

Troubleshooting & Optimization

Addressing matrix effects in Perindopril analysis with Perindopril-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Perindopril, with a focus on addressing matrix effects using its deuterated internal standard, Perindopril-d4.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of Perindopril using this compound as an internal standard.

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing for Perindopril and/or this compound 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent mismatch with the mobile phase.1. Adjust the mobile phase pH. Perindopril is an acidic compound, and a mobile phase with a pH around 2.5-3.5 often yields good peak shapes. 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.
High Variability in this compound Response Across Samples 1. Inconsistent sample preparation. 2. Matrix effects affecting this compound ionization. 3. Pipetting errors when adding the internal standard.1. Ensure consistent and precise execution of the sample preparation protocol for all samples. 2. Evaluate matrix effects by comparing the response of this compound in neat solution versus post-extraction spiked matrix samples. If significant suppression or enhancement is observed, optimize the sample cleanup procedure (e.g., using solid-phase extraction instead of protein precipitation). 3. Verify the accuracy and precision of the pipette used for adding the internal standard.
Perindopril and this compound Peaks are Not Co-eluting Isotopic effect of deuterium labeling can sometimes lead to a slight shift in retention time.[1]While minor shifts are often acceptable, significant separation can lead to differential matrix effects.[1] Adjusting the chromatographic gradient or temperature may help to minimize the retention time difference. If co-elution cannot be achieved, it is crucial to demonstrate that the matrix effect is consistent across the elution window of both peaks.
Unexpectedly Low or High Perindopril Concentrations 1. Inaccurate calibration curve. 2. Isotopic exchange of deuterium on this compound. 3. Presence of unlabeled Perindopril in the this compound standard.1. Prepare fresh calibration standards and re-run the calibration curve. 2. Deuterium exchange with protons from the solvent can occur, especially under certain pH and temperature conditions.[1][2] This would lead to an underestimation of the true Perindopril concentration. Use freshly prepared solutions and consider storing stock solutions in aprotic solvents. 3. Verify the isotopic purity of the this compound standard. The presence of unlabeled analyte will lead to an overestimation of the Perindopril concentration.
Signal Suppression or Enhancement (Matrix Effect) Co-eluting endogenous components from the biological matrix can interfere with the ionization of Perindopril and this compound in the mass spectrometer source.[1]1. Optimize Sample Preparation: Employ more rigorous cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.[3] 2. Chromatographic Separation: Modify the LC gradient to separate Perindopril from the interfering components. 3. Dilution: Dilute the sample to reduce the concentration of matrix components, if sensitivity allows.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard for Perindopril analysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically and structurally identical to Perindopril, with the only difference being the replacement of four hydrogen atoms with deuterium. This makes it an ideal internal standard because it has very similar chromatographic behavior and ionization efficiency to Perindopril.[2] Using a SIL internal standard is the most effective way to compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.[1]

Q2: What are "matrix effects" and how do they affect my Perindopril analysis?

A2: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of Perindopril. This compound helps to correct for these effects because it is similarly affected by the matrix as the unlabeled Perindopril.

Q3: How can I assess the presence of matrix effects in my assay?

A3: A common method is the post-extraction spike experiment. You compare the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same amount of analyte in a neat solution (e.g., mobile phase). A significant difference in the peak areas indicates the presence of matrix effects.

Q4: What are the optimal LC-MS/MS parameters for Perindopril analysis?

A4: The optimal parameters can vary depending on the instrument and specific assay requirements. However, a typical starting point is provided in the table below.

Parameter Typical Condition
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient A gradient from low to high organic phase (Mobile Phase B)
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Perindopril: m/z 369.2 -> 172.2; this compound: m/z 373.2 -> 176.2

Q5: What are the key validation parameters to consider for a bioanalytical method for Perindopril?

A5: According to regulatory guidelines, key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements. Typically, the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used, with a correlation coefficient (r²) of >0.99.

  • Matrix Effect: As discussed above.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Load the entire sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add this compound (IS) start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Method 1 spe Solid-Phase Extraction add_is->spe Method 2 centrifuge Centrifuge ppt->centrifuge evaporate Evaporate spe->evaporate centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify vs. Calibration Curve calculate->quantify

Caption: Experimental workflow for Perindopril analysis using this compound.

troubleshooting_matrix_effects start Inconsistent Results or Poor Recovery? check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me me_present Significant Matrix Effect Observed? check_me->me_present no_me No Significant Matrix Effect. Troubleshoot other parameters (e.g., instrument, standards). me_present->no_me No optimize_prep Optimize Sample Preparation me_present->optimize_prep Yes use_spe Switch to a more selective method (e.g., SPE). optimize_prep->use_spe optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom dilute Dilute Sample (if sensitivity allows) optimize_prep->dilute revalidate Re-validate Method use_spe->revalidate change_gradient Modify LC gradient to separate from interferences. optimize_chrom->change_gradient change_gradient->revalidate dilute->revalidate

Caption: Troubleshooting decision tree for addressing matrix effects.

References

Technical Support Center: Perindopril and Perindopril-d4 Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression for Perindopril and its deuterated internal standard, Perindopril-d4, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Perindopril analysis?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (like salts, lipids, and proteins) interfere with the ionization of the target analytes (Perindopril and this compound) in the mass spectrometer's ion source.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][4]

Q2: How can I identify if ion suppression is affecting my Perindopril and this compound signals?

A2: A common method to assess ion suppression is the post-column infusion experiment.[1] In this technique, a solution of Perindopril is continuously infused into the MS detector after the analytical column. A blank matrix sample is then injected onto the LC system. Any dip in the constant signal of the infused analyte indicates the retention time at which matrix components are eluting and causing suppression.[1] Another approach is to compare the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into an extracted blank matrix. A significantly lower peak area in the matrix sample suggests ion suppression.

Q3: What are the most common sources of ion suppression in plasma samples for Perindopril analysis?

A3: In biological matrices like plasma, the primary sources of ion suppression are endogenous materials such as proteins, salts, and phospholipids.[5][6] These components can co-elute with Perindopril and this compound, competing for ionization in the MS source.[3][5]

Q4: Which sample preparation technique is most effective at reducing ion suppression for Perindopril?

A4: While protein precipitation is a simple technique, it is often less effective at removing interfering matrix components and can lead to more significant ion suppression.[6][7] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up the sample and reducing ion suppression for Perindopril analysis.[6][7] For instance, a method using SPE with a hydrophilic-lipophilic balance (HLB) cartridge has been shown to produce extremely clean extracts for Perindopril analysis.[8]

Troubleshooting Guides

Problem: I am observing a sudden drop in sensitivity for Perindopril and this compound.

Possible Cause Troubleshooting Step
Increased Ion Suppression Perform a post-column infusion experiment to confirm if ion suppression is occurring at the retention time of your analytes. If so, consider optimizing your sample preparation method (see Q4 and Experimental Protocols).
Instrument Contamination Endogenous materials can contaminate the ion source over time.[5] Clean the ion source, transfer capillary, and other components of the MS inlet as per the manufacturer's recommendations.
Chromatographic Issues Poor chromatography can lead to co-elution of matrix components with your analytes.[7] Ensure your LC column is not overloaded and is providing adequate separation. Consider using a column with a different selectivity or a smaller particle size for better resolution.[9]
Mobile Phase Contamination Contaminants in your mobile phase can contribute to ion suppression. Prepare fresh mobile phases using high-purity solvents and additives.

Problem: My this compound internal standard signal is inconsistent across samples.

Possible Cause Troubleshooting Step
Variable Matrix Effects If the ion suppression is not consistent across different samples, it will affect the analyte and internal standard differently, leading to poor precision.[1] This highlights the need for a more robust sample cleanup method like SPE or LLE to minimize sample-to-sample variability in the matrix.
Extraction Inconsistency Ensure your sample preparation procedure is being performed consistently for all samples. Inconsistent extraction recovery will lead to variable internal standard response.
Pipetting Errors Verify the accuracy and precision of your pipettes, especially for the addition of the internal standard.

Data on Sample Preparation Techniques

The following table summarizes recovery data for Perindopril using different sample preparation methods, which can be indicative of the method's efficiency in removing matrix interferences.

Sample Preparation Method Analyte Mean Recovery (%) Reference
Solid-Phase Extraction (HLB cartridge)Perindopril78.29[8]
Solid-Phase Extraction (HLB cartridge)Perindoprilat (metabolite)76.32[8]
Protein PrecipitationPerindopril80-110[10]
Protein PrecipitationPerindoprilat (metabolite)80-110[10]

Note: While recovery is high for protein precipitation in this study, it may not always correlate with a reduction in ion suppression, as it is less effective at removing phospholipids and other small molecule interferences.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Perindopril in Human Plasma

This protocol is adapted from a validated bioanalytical method and is effective for reducing matrix effects.[8]

  • Sample Pre-treatment: To 500 µL of human plasma, add the this compound internal standard and 100 µL of phosphoric acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of n-hexane.

  • Elution: Elute Perindopril and this compound from the cartridge with 1 mL of a mobile phase consisting of acetonitrile and methanol.

  • Analysis: The eluate can be directly injected into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Perindopril in Human Plasma

This protocol is based on a common LLE procedure for the extraction of drugs from plasma.[11]

  • Sample Preparation: To 200 µL of plasma, add 50 µL of the this compound internal standard solution.

  • Extraction: Add 2.5 mL of ethyl acetate to the plasma sample. Vortex mix for 15 minutes at 2500 rpm.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 10°C.

  • Supernatant Transfer: Transfer the organic supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_mitigation Mitigation Strategies A Poor Sensitivity or Reproducibility B Post-Column Infusion Experiment A->B Suspect Ion Suppression C Analyze Blank Matrix vs. Neat Standard A->C Alternative Check G Use Stable Isotope-Labeled Internal Standard A->G Crucial for all Quantitative Bioanalysis D Optimize Sample Preparation B->D Suppression Identified C->D Suppression Confirmed E Improve Chromatographic Separation D->E If Suppression Persists D_sub Switch to SPE or LLE from PPT D->D_sub F Modify MS Parameters E->F Further Optimization E_sub Use Smaller Particle Column Adjust Gradient E->E_sub

Caption: Workflow for identifying and mitigating ion suppression.

TroubleshootingTree cluster_check Initial Checks cluster_system System Issues cluster_matrix Matrix Effects start Low Perindopril Signal is_check IS Signal also Low? start->is_check is_ok IS Signal OK? is_check->is_ok No system_issue Potential System-wide Problem is_check->system_issue Yes matrix_issue Likely Analyte-Specific Suppression is_ok->matrix_issue clean_ms Clean Ion Source system_issue->clean_ms check_lc Check LC System system_issue->check_lc improve_cleanup Improve Sample Cleanup (SPE/LLE) matrix_issue->improve_cleanup change_chrom Modify Chromatography matrix_issue->change_chrom

Caption: Decision tree for troubleshooting low Perindopril signal.

SamplePrepMechanisms cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) plasma Human Plasma Perindopril This compound Proteins Phospholipids Salts ppt Add Acetonitrile plasma->ppt spe Bind-Wash-Elute plasma->spe ppt_out Supernatant Perindopril This compound Phospholipids Salts ppt->ppt_out ppt_waste Pellet Proteins ppt->ppt_waste spe_out Eluate Perindopril This compound spe->spe_out spe_waste Waste Proteins Phospholipids Salts spe->spe_waste

Caption: How different sample preparation techniques reduce matrix components.

References

Improving peak shape and resolution for Perindopril-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Perindopril-d4, focusing on improving peak shape and resolution.

Troubleshooting Guide

Poor peak shape and inadequate resolution are common challenges in the liquid chromatography-mass spectrometry (LC-MS) analysis of this compound. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem 1: Tailing or Asymmetric Peaks

Peak tailing is a frequent issue observed with Perindopril, often due to its chemical structure which includes a proline moiety.[1] This can lead to inaccurate quantification and reduced sensitivity.

Possible Causes and Solutions:

  • Secondary Interactions with Stationary Phase: Free silanol groups on the silica-based stationary phase can interact with the basic amine groups of Perindopril, causing peak tailing.[2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, minimizing these interactions. A pH of around 2.5 to 3.0 is often effective.[3][4]

    • Solution 2: Use an Ion-Pairing Agent: Anionic ion-pairing agents, such as trifluoroacetic acid (TFA) or decanesulfonate, can be added to the mobile phase to pair with the protonated analyte, improving peak shape.[5][6] However, be aware that TFA can sometimes introduce baseline noise.[7]

    • Solution 3: Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak symmetry by reducing the viscosity of the mobile phase and enhancing mass transfer.[1][6]

    • Solution 4: Choose a Different Column: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.[2]

  • Inappropriate Mobile Phase Composition: The choice of organic modifier and its proportion in the mobile phase significantly impacts peak shape.

    • Solution: Acetonitrile is often found to be superior to methanol in terms of achieving better resolution and peak shapes for Perindopril.[5][8] Experiment with different gradient profiles or isocratic compositions to find the optimal separation.

Problem 2: Poor Resolution Between this compound and Other Components

Inadequate separation from other analytes, metabolites (like Perindoprilat), or matrix components can compromise the accuracy of your results.

Possible Causes and Solutions:

  • Suboptimal Mobile Phase: The mobile phase composition may not be providing sufficient selectivity.

    • Solution 1: Optimize Mobile Phase pH: As with peak shape, adjusting the pH can alter the ionization state of this compound and interfering compounds, thereby improving separation.

    • Solution 2: Modify the Organic Modifier: If using methanol, switching to acetonitrile, or vice versa, can change the selectivity of the separation.[5][8]

    • Solution 3: Adjust Gradient Slope: In gradient elution, a shallower gradient can often improve the resolution between closely eluting peaks.

  • Inadequate Stationary Phase: The chosen column may not be suitable for the separation.

    • Solution: Experiment with different C18 columns from various manufacturers or consider a different stationary phase chemistry, such as a phenyl or pentafluorophenyl (PFP) column, which can offer alternative selectivity.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for this compound analysis?

A common and effective starting mobile phase consists of a mixture of acetonitrile and an aqueous buffer.[4][5] The aqueous component is often water with an acidic modifier like 0.1% formic acid or a buffer such as ammonium acetate or phosphate buffer to control the pH.[4][10][11] A typical starting point would be a gradient elution with acetonitrile and water containing 0.1% formic acid.

Q2: What type of HPLC column is recommended for this compound analysis?

A reversed-phase C18 column is the most commonly used and generally provides good retention and separation for this compound.[4][10][11] Various manufacturers offer C18 columns with different properties, so it may be beneficial to screen a few to find the one that provides the best performance for your specific application.

Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound?

  • Optimize Ionization Source Parameters: Ensure that the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, are optimized for this compound. Positive ionization mode is typically used.[10][12]

  • Select Appropriate MRM Transitions: Use the most intense and specific multiple reaction monitoring (MRM) transitions for quantification. For Perindopril, a common transition is m/z 369 → m/z 172.[9][13]

  • Improve Peak Shape: As discussed in the troubleshooting guide, a sharp, symmetrical peak will have a greater height and a better signal-to-noise ratio, leading to improved sensitivity.

  • Enhance Sample Clean-up: A cleaner sample extract will reduce matrix effects and ion suppression, thereby improving sensitivity. Consider using solid-phase extraction (SPE) for complex matrices.[14]

Q4: What are the common adducts observed for Perindopril in positive ESI-MS?

In positive electrospray ionization, Perindopril is most commonly observed as the protonated molecule, [M+H]+. Other potential adducts include the sodium adduct [M+Na]+ and the potassium adduct [M+K]+. It is important to identify the primary ion being formed to ensure accurate mass spectrometer tuning and data analysis.

Experimental Protocols and Data

Table 1: Example HPLC and UPLC Methods for Perindopril Analysis

ParameterMethod 1 (HPLC)Method 2 (UPLC)
Column Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[5]Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[10][12]
Mobile Phase A 0.2% Trifluoroacetic acid (TFA) in water (pH adjusted to 3 with ammonia)[5]Ammonium acetate in water[10][12]
Mobile Phase B Acetonitrile[5]Methanol-Acetonitrile[10][12]
Gradient/Isocratic Isocratic (60:40 A:B)[5]Gradient[10][12]
Flow Rate 1 mL/min[5]Not specified
Detection UV at 215 nm[5]MS/MS (Positive ESI)[10][12]
Retention Time Not specified~1.86 minutes[10][12]

Detailed Methodology for a UPLC-MS/MS Method

This protocol is based on a validated method for the quantification of Perindopril in human plasma.[10][12]

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL plasma sample, add an internal standard solution (this compound).

    • Add 300 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject a portion into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase: A gradient of methanol-acetonitrile and ammonium acetate buffer.

    • Total Run Time: 4 minutes.

  • Mass Spectrometry Conditions:

    • Ionization: Positive Electrospray Ionization (ESI).

    • Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Perindopril: m/z 369.1 → 172.0[13] (Note: Specific transitions for this compound would be adjusted based on the mass shift).

Visualizations

TroubleshootingWorkflow Start Poor Peak Shape or Resolution TailingPeak Peak Tailing? Start->TailingPeak PoorResolution Poor Resolution? TailingPeak->PoorResolution No AdjustpH Adjust Mobile Phase pH (e.g., 2.5-3.0) TailingPeak->AdjustpH Yes OptimizeGradient Optimize Gradient (Shallow Gradient) PoorResolution->OptimizeGradient Yes AddIonPair Add Ion-Pairing Agent (e.g., TFA) AdjustpH->AddIonPair IncreaseTemp Increase Column Temperature AddIonPair->IncreaseTemp ChangeColumn1 Change Column (e.g., end-capped) IncreaseTemp->ChangeColumn1 OptimizeOrganic1 Optimize Organic Modifier (Acetonitrile > Methanol) ChangeColumn1->OptimizeOrganic1 OptimizeOrganic1->PoorResolution OptimizeOrganic2 Change Organic Modifier (ACN vs. MeOH) OptimizeGradient->OptimizeOrganic2 ChangeColumn2 Change Column (Different Selectivity) OptimizeOrganic2->ChangeColumn2 End Improved Peak Shape and Resolution ChangeColumn2->End

Caption: Troubleshooting workflow for peak shape and resolution issues.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into UPLC Supernatant->Injection Column C18 Column Injection->Column Mobile_Phase Gradient Elution (ACN/Buffer) Column->Mobile_Phase ESI Electrospray Ionization (Positive Mode) Mobile_Phase->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Data_Analysis Data Analysis MRM->Data_Analysis

References

Technical Support Center: Bioanalytical Methods for Perindopril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the bioanalytical analysis of Perindopril and its active metabolite, Perindoprilat.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

1. Sample Preparation and Extraction

Question: I am experiencing low recovery for both Perindopril and Perindoprilat from plasma samples. What are the potential causes and how can I improve it?

Answer:

Low recovery of both analytes often points to suboptimal extraction conditions. The choice of extraction method is critical and depends on the desired sample cleanliness and throughput. Here are some common causes and troubleshooting steps:

  • Inadequate Protein Precipitation: If using protein precipitation (PPT) with acetonitrile or methanol, ensure the ratio of solvent to plasma is sufficient (typically at least 3:1, v/v) for complete protein removal. Insufficient precipitation can lead to analyte entrapment in the protein pellet.

  • Suboptimal pH during Liquid-Liquid Extraction (LLE): The extraction efficiency of Perindopril and Perindoprilat is pH-dependent due to their ionizable groups. For LLE with ethyl acetate or methyl tert-butyl ether, ensure the aqueous sample is acidified (e.g., with phosphoric acid) to a pH where the analytes are in their less polar, unionized form, thus favoring partitioning into the organic solvent.[1]

  • Inefficient Elution in Solid-Phase Extraction (SPE): If using SPE, the elution solvent may not be strong enough to desorb the analytes from the sorbent. For reversed-phase SPE cartridges (e.g., C18, HLB), ensure the elution solvent has a sufficiently high organic content (e.g., methanol or acetonitrile) and that the pH is optimized to elute the analytes in their desired form.[2]

Workflow for Optimizing Extraction Recovery

G start Low Analyte Recovery Observed check_method Review Current Extraction Method start->check_method ppt Protein Precipitation (PPT) check_method->ppt If using PPT lle Liquid-Liquid Extraction (LLE) check_method->lle If using LLE spe Solid-Phase Extraction (SPE) check_method->spe If using SPE ppt_sol Increase solvent:plasma ratio Ensure thorough vortexing ppt->ppt_sol lle_sol Optimize pH of aqueous phase Test different organic solvents lle->lle_sol spe_sol Optimize wash and elution solvents Ensure proper cartridge conditioning spe->spe_sol re_evaluate Re-evaluate Recovery ppt_sol->re_evaluate lle_sol->re_evaluate spe_sol->re_evaluate

Caption: Troubleshooting workflow for low analyte recovery.

Question: My recovery for Perindopril is acceptable, but the recovery of Perindoprilat is consistently low. Why might this be happening?

Answer:

This issue often arises from the differing physicochemical properties of Perindopril (a prodrug ester) and Perindoprilat (its more polar carboxylic acid metabolite).[3]

  • Extraction Selectivity: Your current extraction method may be selective for the less polar Perindopril. For instance, in LLE, the chosen organic solvent and pH might not be optimal for the more hydrophilic Perindoprilat.

  • SPE Sorbent Choice: In SPE, the sorbent may not be retaining the more polar Perindoprilat effectively. A hydrophilic-lipophilic balanced (HLB) sorbent is often a good choice for retaining both analytes.[1]

To address this, consider modifying your extraction protocol to better accommodate the polarity of Perindoprilat. This may involve adjusting the pH to be more favorable for Perindoprilat extraction or using a more polar organic solvent in LLE. For SPE, ensure the sorbent and elution conditions are suitable for both compounds.

2. Chromatography and Detection

Question: I'm observing significant peak tailing for Perindoprilat in my chromatogram. What can I do to improve the peak shape?

Answer:

Peak tailing for Perindoprilat is a common issue, often caused by secondary interactions with the stationary phase or active sites in the LC system.

  • Mobile Phase pH: Perindoprilat has a carboxylic acid group, and its charge state is highly dependent on the mobile phase pH. Operating at a pH well below the pKa of the carboxylic acid group (around pH 2-3) will ensure it is protonated and less likely to interact with residual silanols on a C18 column. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is a common practice.[4]

  • Column Choice: If peak tailing persists, consider using a column with end-capping or a different stationary phase, such as a PFP (pentafluorophenyl) column, which can offer different selectivity and reduced secondary interactions.[2]

  • System Passivation: Ensure your LC system is free of any metal contamination that can lead to chelation and peak tailing. Passivating the system with a strong acid wash may be beneficial.

Question: I am seeing a high background signal and significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I mitigate this?

Answer:

Matrix effects are a major challenge in bioanalysis and are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analytes.[5]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample preparation method. While PPT is fast, it is the least clean method. LLE offers better cleanup, and SPE generally provides the cleanest extracts.[6] Consider switching from PPT to LLE or SPE.

  • Chromatographic Separation: Optimize your chromatography to separate the analytes from the regions where matrix components elute. A post-column infusion experiment can help identify the retention times at which significant ion suppression occurs.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for both Perindopril and Perindoprilat is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Sample Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

Logical Relationship for Matrix Effect Mitigation

G cluster_0 Mitigation Strategies start High Matrix Effect Observed cleanup Improve Sample Cleanup (e.g., PPT -> LLE/SPE) start->cleanup chromatography Optimize Chromatography (Separate from interferences) start->chromatography is Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->is dilution Dilute Sample Extract start->dilution end Reduced Matrix Effect cleanup->end chromatography->end is->end dilution->end

Caption: Strategies for mitigating matrix effects in bioanalysis.

3. Analyte Stability

Question: I am concerned about the stability of Perindopril during sample storage and processing. What are the common degradation pathways and how can I prevent them?

Answer:

Perindopril is a prodrug ester and is susceptible to degradation, primarily through hydrolysis and cyclization.[8]

  • Hydrolysis: Perindopril can be hydrolyzed to its active metabolite, Perindoprilat. This can occur enzymatically in the plasma or chemically under certain pH and temperature conditions. To minimize in-vitro hydrolysis, it is crucial to keep samples on ice during processing and store them at -80°C for long-term storage. Adding enzyme inhibitors like sodium fluoride may also be considered.

  • Cyclization: Perindopril can undergo intramolecular cyclization to form a diketopiperazine derivative, which is inactive. This degradation is favored by high temperatures and the absence of moisture.[8] Therefore, it is important to avoid excessive heat during sample processing, such as during solvent evaporation steps.

Stability should be thoroughly evaluated during method validation, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability.[4][9]

Quantitative Data Summary

Table 1: Comparison of Sample Extraction Methods for Perindopril and Perindoprilat

Extraction MethodProsConsTypical Recovery (%)Typical Matrix Effect (%)
Protein Precipitation (PPT) Fast, simple, inexpensiveHigh matrix effects, less clean extract80-110[4][10]Can be significant (>15%)
Liquid-Liquid Extraction (LLE) Good cleanup, lower matrix effects than PPTMore labor-intensive, requires solvent optimization85-95[11]Moderate (can be <15%)
Solid-Phase Extraction (SPE) Cleanest extracts, lowest matrix effects, amenable to automationMore expensive, requires method development75-95[1][2]Minimal (<10%)

Table 2: Typical LC-MS/MS Parameters for Perindopril and Perindoprilat Analysis

ParameterPerindoprilPerindoprilatInternal Standard (Example)
Precursor Ion (m/z) 369.1[4][12]341.1[12]Ramipril (e.g., 417.2)[2]
Product Ion (m/z) 172.0[4][12]170.1[12]Ramipril (e.g., 234.1)[2]
Linear Range (ng/mL) 0.1 - 200[4]0.1 - 200[4]N/A
Lower Limit of Quantification (LLOQ) (ng/mL) 0.1 - 0.5[2][4]0.1 - 0.3[2][4]N/A

Experimental Protocols

Detailed Methodology: LC-MS/MS Analysis of Perindopril and Perindoprilat in Human Plasma using SPE

This protocol is a representative example based on published methods.[1][2]

1. Sample Preparation (Solid-Phase Extraction)

  • Thaw plasma samples on ice.

  • To 500 µL of plasma, add the internal standard solution (e.g., Ramipril).

  • Pre-treat the sample by adding 500 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1-2 minutes.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate Perindopril, Perindoprilat, and the internal standard. For example, start with 5% B, ramp up to 95% B, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: As listed in Table 2.

3. Method Validation

The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Signaling Pathway and Mechanism of Action

While not directly related to troubleshooting the bioanalytical method itself, understanding the metabolic pathway of Perindopril is important for interpreting results.

Metabolic Pathway of Perindopril

Perindopril is a prodrug that is hydrolyzed in the liver to its active metabolite, Perindoprilat. Perindoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[13][14]

G Perindopril Perindopril (Prodrug) Hydrolysis Esterase Hydrolysis (Liver) Perindopril->Hydrolysis Perindoprilat Perindoprilat (Active Metabolite) Inhibition Inhibition Perindoprilat->Inhibition Hydrolysis->Perindoprilat ACE Angiotensin-Converting Enzyme (ACE) Inhibition->ACE

Caption: Metabolic activation of Perindopril to Perindoprilat.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Methods for Perindopril: Featuring Perindopril-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative analysis of validated bioanalytical methods for Perindopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. A key focus is placed on methods utilizing the deuterated internal standard, Perindopril-d4, while also presenting alternative methodologies for a comprehensive overview. The data and protocols presented are compiled from peer-reviewed studies to ensure objectivity and reliability.

Performance Comparison of Bioanalytical Methods

The selection of an appropriate bioanalytical method is often a balance between sensitivity, accuracy, precision, and throughput. The following table summarizes the key quantitative performance parameters of various validated methods for the determination of Perindopril and its active metabolite, Perindoprilat.

Method ReferenceInternal StandardAnalyte(s)LLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (% CV)Recovery (%)
Method 1 [1]This compound, Perindoprilat-d4Perindopril, Perindoprilat0.4 (Perindopril), 0.2 (Perindoprilat)0.4 - 80 (Perindopril), 0.2 - 40 (Perindoprilat)89.6 - 112.4≤ 13.879.65 - 97.83
Method 2 [2]This compound, Perindoprilat-d4Perindopril, Perindoprilat, Indapamide0.4 (Perindopril), 0.2 (Perindoprilat)0.4 - 100 (Perindopril), 0.2 - 20 (Perindoprilat)Not explicitly statedNot explicitly statedNot explicitly stated
Method 3 [3]RamiprilPerindopril, Perindoprilat0.5 (Perindopril), 0.3 (Perindoprilat)0.5 - 350 (Perindopril), 0.3 - 40 (Perindoprilat)Not explicitly statedNot explicitly stated78.29 (Perindopril), 76.32 (Perindoprilat)
Method 4 [4]Phenazone, Acetyl Salicylic AcidPerindopril, Perindoprilat0.50.1 - 200Within 15%Within 15%80 - 110

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the compared methods.

Method 1: UPLC-MS/MS with this compound[1]
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Liquid Chromatography:

    • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with methanol-acetonitrile-ammonium acetate.

    • Run Time: 4 minutes.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple reaction monitoring (MRM).

Method 2: UPLC-MS/MS for Simultaneous Determination[2]
  • Sample Preparation: Protein precipitation.

  • Liquid Chromatography:

    • Column: Thermo BDS Hypersil C18 (4.6 mm × 100 mm, 2.4 µm) for Indapamide and Perindopril. Phenomenex PFP column (4.6 mm × 150 mm, 5 µm) for Perindoprilat.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple reaction monitoring (MRM).

Method 3: LC-MS/MS with Ramipril as Internal Standard[3]
  • Sample Preparation: Solid-phase extraction (SPE) using a hydrophilic-lipophilic balance (HLB) cartridge after treatment with phosphoric acid.

  • Liquid Chromatography:

    • Run Time: 1.5 minutes.

  • Mass Spectrometry:

    • Ionization: Turbo ion spray (TIS) source, operating in negative ion mode.

    • Detection: Selective reaction monitoring (SRM).

Method 4: LC-MS/MS with Phenazone and Acetyl Salicylic Acid as Internal Standards[4]
  • Sample Preparation: Protein precipitation.

  • Liquid Chromatography:

    • Column: Phenomenex® C-18.

    • Mobile Phase: Gradient with Mobile Phase A (5% methanol + 0.1% formic acid in water v/v) and Mobile Phase B (95% methanol + 0.1% formic acid in water v/v).

  • Mass Spectrometry:

    • Detection: Tandem mass spectrometry.

    • Mass Transitions: m/z 369.10/172.00 for Perindopril, m/z 339.00/168.10 for Perindoprilat, m/z 188.90/55.95 for Phenazone, and m/z 179.04/137.02 for Acetyl Salicylic Acid.[4]

Visualizing the Bioanalytical Workflow

A generalized workflow for the bioanalytical determination of Perindopril is illustrated below. This diagram outlines the key stages from sample handling to final data analysis.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Biological Sample Collection (Plasma) Sample_Processing Sample Thawing and Centrifugation Sample_Collection->Sample_Processing Spiking Spiking with Internal Standard (this compound) Sample_Processing->Spiking Extraction Protein Precipitation or Solid-Phase Extraction Spiking->Extraction LC_Separation UPLC/LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Concentration Calculation Data_Acquisition->Data_Analysis Report Reporting Data_Analysis->Report

Caption: General workflow for the bioanalytical method validation of Perindopril.

Discussion

The use of a stable isotope-labeled internal standard, such as this compound, is generally considered the gold standard in quantitative bioanalysis by mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, which allows it to effectively compensate for variability in sample preparation and matrix effects. The data presented in the comparison table supports the high performance of methods utilizing this compound, demonstrating excellent sensitivity, accuracy, and precision.[1][2]

Alternative internal standards, such as Ramipril, Phenazone, and Acetyl Salicylic Acid, can also yield validated methods.[3][4] However, these are structurally different from Perindopril and may not behave identically during extraction and ionization, which could potentially lead to less effective compensation for matrix effects. The choice of internal standard will ultimately depend on the specific requirements of the study, including the desired level of accuracy and precision, cost, and availability.

The sample preparation techniques employed also vary, with protein precipitation being a simpler and faster method, while solid-phase extraction can provide cleaner extracts, potentially reducing matrix effects and improving sensitivity.[1][3] The chromatographic and mass spectrometric conditions are tailored in each method to achieve optimal separation and detection of Perindopril and its metabolite.

References

A Guide to Validating Analytical Methods with Internal Standards: Aligning with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of an internal standard (IS) in analytical methods is a powerful strategy to enhance the precision and accuracy of quantification. By compensating for variations in sample preparation and instrument response, an IS can significantly improve method robustness. This guide provides a comprehensive comparison of validating an analytical method with and without an internal standard, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines.[1][2][3][4]

Core Validation Parameters: A Comparative Overview

The ICH guidelines outline several key parameters to ensure an analytical method is fit for its intended purpose.[1][2] The inclusion of an internal standard introduces specific considerations for the validation of these parameters.

Data Presentation: Quantitative Comparison

The following tables summarize hypothetical experimental data to illustrate the impact of using an internal standard on key validation parameters.

Table 1: Accuracy - Analyte Recovery

Concentration LevelWithout Internal Standard (% Recovery)With Internal Standard (% Recovery)
80%95.299.5
100%104.5100.2
120%96.899.8
Average 98.8 99.8

Table 2: Precision - Repeatability (Relative Standard Deviation)

Concentration LevelWithout Internal Standard (% RSD)With Internal Standard (% RSD)
80%2.50.8
100%1.90.5
120%2.20.7
Average 2.2 0.7

Table 3: Precision - Intermediate Precision (% RSD)

ConditionWithout Internal Standard (% RSD)With Internal Standard (% RSD)
Different Day3.11.0
Different Analyst2.81.2
Average 3.0 1.1

Experimental Protocols for Key Validation Parameters

Detailed methodologies for the validation experiments are crucial for reproducibility and regulatory compliance.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[5]

Methodology:

  • Without Internal Standard:

    • Analyze blank samples (matrix without analyte).

    • Analyze spiked samples containing the analyte and potential interfering substances (impurities, excipients).

    • Assess for any co-elution or interference at the analyte's retention time.

  • With Internal Standard:

    • Analyze blank samples to ensure no interference at the retention times of both the analyte and the internal standard.

    • Analyze samples spiked with the analyte, internal standard, and potential interfering substances.

    • Confirm that the interfering substances do not co-elute or interfere with the quantification of either the analyte or the internal standard.[3][6] The resolution between the analyte, internal standard, and any closely eluting peaks should be determined.[7]

Linearity

Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.[5][8]

Methodology:

  • Without Internal Standard:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations.[5][7]

    • Inject each standard and record the peak area or height.

    • Plot the response versus the concentration and perform a linear regression analysis.

  • With Internal Standard:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations, each containing a constant concentration of the internal standard.[7]

    • Inject each standard and record the peak areas of both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.[7]

    • Plot the peak area ratio versus the analyte concentration and perform a linear regression analysis.

Accuracy

Objective: To determine the closeness of the test results to the true value.[5][8]

Methodology:

  • Without Internal Standard:

    • Prepare samples with a known concentration of the analyte (e.g., by spiking a placebo matrix) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).[5]

    • Analyze these samples in triplicate.

    • Calculate the percentage of recovery for each sample.

  • With Internal Standard:

    • Follow the same procedure as above, but add a constant concentration of the internal standard to all samples.

    • Quantify the analyte concentration using the calibration curve based on the peak area ratios.

    • Calculate the percentage of recovery.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5][9]

Methodology:

  • Repeatability (Intra-assay precision):

    • Without Internal Standard: Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration under the same operating conditions over a short interval of time.[3][5]

    • With Internal Standard: Follow the same procedure, adding a constant concentration of the internal standard to each replicate.

  • Intermediate Precision:

    • Without Internal Standard: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • With Internal Standard: Follow the same procedure, adding a constant concentration of the internal standard to each replicate.

Visualizing the Validation Workflow and Parameter Relationships

The following diagrams illustrate the logical flow of the validation process and the interplay between different validation parameters.

G ICH Method Validation Workflow with Internal Standard A Method Development & Optimization B Internal Standard Selection & Optimization A->B C Validation Protocol Definition B->C D Specificity (Analyte & IS Resolution) C->D E Linearity (Peak Area Ratio vs. Concentration) C->E G Accuracy (% Recovery) C->G H Precision (Repeatability & Intermediate) C->H I Robustness C->I D->E J System Suitability Criteria D->J F Range E->F E->J F->G F->H F->J G->J H->J I->J K Validation Report J->K

Caption: Workflow for validating an analytical method using an internal standard as per ICH guidelines.

G Relationship of ICH Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Range Range Linearity->Range Precision Precision Accuracy->Precision Range->Accuracy Range->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependence of key analytical method validation parameters according to ICH guidelines.

References

The Gold Standard for Perindopril Bioanalysis: A Comparative Guide to Quantification Using Perindopril-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Perindopril, the pursuit of utmost accuracy and precision is paramount. This guide provides a comprehensive comparison of analytical methodologies, highlighting the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with the use of a deuterated internal standard, Perindopril-d4. The data presented herein, compiled from various validated studies, demonstrates the enhanced reliability of this method over alternative approaches.

The quantification of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor, and its active metabolite, perindoprilat, in biological matrices is a critical aspect of pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard for LC-MS/MS-based bioanalysis. This is attributed to its ability to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and variability in instrument response.

Comparative Analysis of Quantitative Performance

The following tables summarize the validation parameters of different analytical methods for Perindopril quantification, providing a clear comparison of their accuracy, precision, and sensitivity.

Table 1: Performance of LC-MS/MS Method Using this compound Internal Standard

ParameterPerindoprilPerindoprilatReference
Linearity Range (ng/mL)0.4 - 1000.2 - 40[1][2]
Lower Limit of Quantification (LLOQ) (ng/mL)0.40.2[1][2]
Accuracy (%)89.6 - 112.4Within ±15%[1]
Precision (CV%)≤ 13.8< 15%[1]

Table 2: Performance of LC-MS/MS Methods Using Other Internal Standards

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (CV%)Reference
Ramipril0.5 - 350.00.5Not explicitly statedNot explicitly stated[3]
Phenazone and Acetyl Salicylic Acid0.1 - 2000.5Within ±15%< 15%[4]

Table 3: Performance of HPLC-UV Method

ParameterPerindoprilReference
Linearity Range (µg/mL)20 - 100
Lower Limit of Quantification (LOQ) (µg/mL)Not explicitly stated
Accuracy (%)Not explicitly stated
Precision (RSD%)< 2

The data clearly indicates that LC-MS/MS methods, particularly those employing this compound, offer significantly lower limits of quantification, enabling the detection of Perindopril and its metabolite at the low concentrations typically found in clinical and preclinical studies. The accuracy and precision of the this compound method are well within the stringent requirements of regulatory guidelines for bioanalytical method validation.

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

  • Sample Preparation: A common method involves protein precipitation. To a plasma sample, an internal standard spiking solution (containing this compound) is added, followed by a precipitating agent like acetonitrile. After vortexing and centrifugation, the supernatant is collected, and an aliquot is injected into the LC-MS/MS system.[1][2]

  • Chromatographic Conditions: Separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a gradient mixture of an aqueous solution with an additive like formic acid or ammonium acetate and an organic solvent such as acetonitrile or methanol.

  • Mass Spectrometric Conditions: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, operating in the positive ion mode. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Perindopril and this compound, ensuring high selectivity.

Alternative Methods

Alternative LC-MS/MS methods have utilized other internal standards like Ramipril, Phenazone, and Acetyl Salicylic Acid.[3][4] Sample preparation techniques for these methods can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) in addition to protein precipitation. HPLC-UV methods, while less sensitive, are also employed, particularly for the analysis of pharmaceutical formulations. These methods typically involve a protein precipitation step followed by chromatographic separation on a C18 column and UV detection at a specific wavelength.

Workflow and Pathway Diagrams

To visually represent the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of the components in the quantification process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_quantification Data Quantification ms_detection->data_quantification

Caption: Experimental workflow for Perindopril quantification using LC-MS/MS with an internal standard.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_instrumentation Instrumentation cluster_output Output perindopril Perindopril lcms LC-MS/MS perindopril->lcms perindopril_d4 This compound perindopril_d4->lcms concentration Accurate Concentration lcms->concentration

Caption: Logical relationship of components for accurate Perindopril quantification.

References

A Comparative Guide to Perindopril Assay: Focus on Linearity and Range with Perindopril-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Perindopril and its active metabolite, Perindoprilat, is crucial for pharmacokinetic, bioequivalence, and quality control studies. The choice of analytical method significantly impacts the reliability of these results. This guide provides a comparative analysis of various methods for Perindopril assay, with a special focus on the linearity and range achieved using a stable isotope-labeled internal standard, Perindopril-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Performance Comparison of Perindopril Assay Methods

The selection of an appropriate analytical method hinges on factors such as sensitivity, specificity, and the desired concentration range. The use of a deuterated internal standard like this compound in LC-MS/MS methods is considered the gold standard for bioanalytical assays due to its ability to compensate for matrix effects and variations in sample processing, thus ensuring high accuracy and precision.

Below is a summary of the linearity and range for different published methods for Perindopril quantification.

Analytical MethodInternal StandardLinearity Range (Perindopril)Correlation Coefficient (r²)
UPLC-MS/MSThis compound0.4 - 80 ng/mL> 0.99
LC-MS/MSRamipril0.5 - 350.0 ng/mL≥ 0.9998
LC-MS/MSPhenazone & Acetyl Salicylic Acid0.1 - 200 ng/mL> 0.99
RP-HPLCNot specified20 - 100 µg/mL0.9997
UPLCNot specified25 - 150 µg/mL0.999

As the data indicates, LC-MS/MS methods offer a significantly lower limit of quantification and a wider dynamic range in the ng/mL level, which is essential for pharmacokinetic studies where plasma concentrations of Perindopril are low. In contrast, HPLC-UV methods are suitable for quality control of pharmaceutical dosage forms where concentrations are in the µg/mL range. The UPLC-MS/MS method utilizing this compound as an internal standard provides a robust and sensitive assay for bioanalytical applications.[1]

Experimental Protocols

UPLC-MS/MS Method with this compound Internal Standard

This method is highly suitable for the quantification of Perindopril and its metabolite Perindoprilat in human plasma.

  • Sample Preparation: Protein precipitation is a common and effective method for sample clean-up. To a plasma sample, an internal standard solution (containing this compound and Perindoprilat-d4) is added, followed by the addition of acetonitrile to precipitate plasma proteins. After centrifugation, the supernatant is collected for analysis.[1]

  • Chromatography:

    • Column: A reversed-phase column, such as an Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm), is used for separation.[1]

    • Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., methanol and acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is employed.[1]

    • Flow Rate: A typical flow rate for UPLC is around 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+) is used to generate ions.

    • Detection: Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. The specific precursor-to-product ion transitions for Perindopril and this compound are monitored.

LC-MS/MS Method with Ramipril Internal Standard

An alternative LC-MS/MS method for the simultaneous determination of Perindopril and Perindoprilat in human plasma.

  • Sample Preparation: Solid-phase extraction (SPE) is utilized for sample clean-up. Plasma samples are first treated with phosphoric acid and then loaded onto an SPE cartridge. After washing, the analytes and the internal standard (Ramipril) are eluted, and the eluate is injected into the LC-MS/MS system.[2]

  • Chromatography:

    • System: A liquid chromatography system coupled with a tandem mass spectrometer.

    • Run Time: This method boasts a very short chromatographic run time of 1.5 minutes.[2]

  • Mass Spectrometry:

    • Ionization: Turbo ion spray (TIS) source operating in the negative ion mode.[2]

    • Detection: Selective reaction monitoring (SRM) is used for quantification.[2]

Workflow for Perindopril Assay using this compound

The following diagram illustrates the typical workflow for the bioanalytical assay of Perindopril in plasma using this compound as an internal standard.

Perindopril_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add this compound Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection injection Inject into UPLC System supernatant_collection->injection chromatography Chromatographic Separation injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Workflow of Perindopril assay using UPLC-MS/MS with this compound.

References

A Comparative Guide to the Bioequivalence Assessment of Two Perindopril Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the bioequivalence of two distinct formulations of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and prevention of cardiovascular events.[1][2] Aimed at researchers, scientists, and drug development professionals, this document outlines the experimental data, detailed methodologies, and critical assessments involved in determining if a test formulation of Perindopril is bioequivalent to a reference product.

Perindopril is a prodrug that is hydrolyzed in the liver to its active metabolite, perindoprilat.[3][4][5] Therefore, the bioequivalence assessment is based on the pharmacokinetic parameters of both perindopril and perindoprilat.[3][4]

Quantitative Data Summary

The bioequivalence of two formulations is determined by comparing their key pharmacokinetic parameters after administration to healthy volunteers. The standard acceptance criteria for bioequivalence are that the 90% confidence intervals (CI) for the ratio of the geometric means (Test/Reference) of the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) fall within the range of 80.00% to 125.00%.[3][6][7]

The following tables summarize the pharmacokinetic data from a representative bioequivalence study comparing a test and a reference formulation of perindopril erbumine 4 mg tablets.[3]

Table 1: Pharmacokinetic Parameters for Perindopril

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
AUC0-t (ng·h/mL)125.44 ± 42.51117.70 ± 39.42106.59% (92.97% - 122.20%)[3]
AUC0-inf (ng·h/mL)126.54 ± 42.56118.67 ± 39.54106.64% (93.39% - 121.77%)[3]
Cmax (ng/mL)85.38 ± 29.8184.34 ± 27.93101.23% (87.39% - 117.27%)[3]
Tmax (h)1.07 ± 0.241.04 ± 0.23-
t1/2 (h)1.13 ± 0.281.11 ± 0.27-

Table 2: Pharmacokinetic Parameters for Perindoprilat (Active Metabolite)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
AUC0-t (ng·h/mL)132.07 ± 68.17131.34 ± 67.59100.56% (94.11% - 107.46%)[3]
AUC0-inf (ng·h/mL)170.61 ± 88.28169.14 ± 87.52100.88% (95.30% - 106.80%)[3]
Cmax (ng/mL)3.54 ± 1.613.57 ± 1.6399.30% (90.42% - 109.05%)[3]
Tmax (h)8.00 (1.50 - 12.00)7.00 (1.50 - 12.00)-
t1/2 (h)38.01 ± 25.0537.89 ± 24.98-

Experimental Protocols

The methodology for a typical bioequivalence study of perindopril formulations is outlined below.

Study Design

A standard bioequivalence study for perindopril follows a randomized, single-dose, two-period, two-sequence, crossover design under fasting conditions.[3][6][8]

  • Randomized: Subjects are randomly assigned to a treatment sequence.[6]

  • Crossover: Each subject receives both the test and reference formulations on separate occasions, acting as their own control.[6]

  • Two-Period, Two-Sequence: There are two study periods separated by a washout period to ensure the complete elimination of the drug from the body before the next administration.[3][6] The sequences are typically Test then Reference (TR) and Reference then Test (RT).[6]

  • Single-Dose: A single oral dose of the drug is administered in each period.[3][6]

  • Fasting Conditions: Subjects fast overnight for at least 10 hours before drug administration.[7]

Study Population

The study typically includes a cohort of healthy adult male and non-pregnant, non-lactating female subjects.[3][9] The number of subjects is determined by statistical power calculations to ensure the reliability of the results.

Drug Administration and Blood Sampling

A single oral dose of either the test or reference perindopril tablet is administered with a standard volume of water.[7] Blood samples are collected in tubes containing an appropriate anticoagulant at predetermined time points before and up to 72 or 192 hours after drug administration.[3][6] Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

Analytical Method

The concentrations of perindopril and its active metabolite, perindoprilat, in the plasma samples are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[3][4][10] This method offers high sensitivity and selectivity for the accurate quantification of the analytes.[11]

Pharmacokinetic and Statistical Analysis

The pharmacokinetic parameters, including AUC0-t (area under the curve from time zero to the last measurable concentration), AUC0-inf (area under the curve from time zero to infinity), Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and t1/2 (elimination half-life), are calculated from the plasma concentration-time data for both perindopril and perindoprilat.[3][4]

Statistical analysis is performed using an Analysis of Variance (ANOVA) on the log-transformed AUC and Cmax data.[6] The 90% confidence intervals for the ratio of the geometric means of the test and reference products are then calculated.[3][6]

Visualizing the Process

To better illustrate the key processes in a bioequivalence assessment, the following diagrams have been generated.

experimental_workflow cluster_screening Volunteer Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis screening Screening of Healthy Volunteers enrollment Enrollment of Eligible Subjects screening->enrollment randomization1 Randomization to Sequence (TR or RT) enrollment->randomization1 dosing1 Single Dose Administration (Test or Reference) randomization1->dosing1 sampling1 Serial Blood Sampling dosing1->sampling1 washout Washout Period sampling1->washout dosing2 Crossover Dosing (Reference or Test) washout->dosing2 sampling2 Serial Blood Sampling dosing2->sampling2 bioanalysis LC-MS/MS Bioanalysis of Plasma Samples sampling2->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis stat_analysis Statistical Analysis (ANOVA, 90% CI) pk_analysis->stat_analysis bioequivalence_logic cluster_comparison Statistical Comparison pk_params Calculate Pharmacokinetic Parameters (AUC, Cmax) for Test & Reference log_transform Log-transform AUC and Cmax data pk_params->log_transform ratio Calculate Geometric Mean Ratio (Test/Reference) log_transform->ratio ci Determine 90% Confidence Interval (CI) for the Ratio ratio->ci decision Bioequivalence Decision ci->decision bioequivalent Formulations are Bioequivalent decision->bioequivalent 90% CI for AUC & Cmax is within 80-125% not_bioequivalent Formulations are Not Bioequivalent decision->not_bioequivalent 90% CI for AUC or Cmax is outside 80-125%

References

A Comparative Guide to Internal Standards for Perindopril Analysis: Perindopril-d4 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor Perindopril, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides a detailed comparison of the performance of the stable isotope-labeled internal standard, Perindopril-d4, against commonly used structural analog internal standards. The information presented is compiled from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for their specific analytical requirements.

Introduction to Internal Standards in Bioanalysis

Internal standards are essential in quantitative analysis to correct for the variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization. Stable isotope-labeled internal standards, such as this compound, are often considered the "gold standard" as they share near-identical physicochemical properties with the analyte. However, structural analogs are also widely used due to their commercial availability and cost-effectiveness. This guide evaluates the performance of this compound and several structural analogs—Ramipril, Lercanidipine, and Phenazone—based on key validation parameters.

Performance Comparison of Internal Standards

The following tables summarize the performance data of this compound and selected structural analog internal standards from various validated LC-MS/MS methods for the quantification of Perindopril.

Table 1: Comparison of Linearity and Sensitivity

Internal StandardAnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
This compound Perindopril0.4 - 1000.4> 0.99
Ramipril Perindopril0.5 - 3500.5≥ 0.9998
Lercanidipine Perindopril Arginine0.25 - 5000.25Not Reported
Phenazone Perindopril0.1 - 2000.1> 0.99

Table 2: Comparison of Recovery and Matrix Effect

Internal StandardAnalyteMean Recovery (%)Matrix Effect (%)
This compound Perindopril85.9 - 93.6Not explicitly reported, but method met requirements for matrix effects
Ramipril Perindopril78.29Not explicitly reported, but method validated for matrix effect
Lercanidipine Perindopril Arginine> 80Not explicitly reported, but method validated for specificity
Phenazone Perindopril80 - 110Not explicitly reported, but method validated for matrix effects

Table 3: Comparison of Precision and Accuracy

Internal StandardAnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
This compound Perindopril≤ 15≤ 15Within ±15%
Ramipril PerindoprilNot explicitly reportedNot explicitly reportedWithin ±15%
Lercanidipine Perindopril Arginine0.1 - 3.70.1 - 3.7Not explicitly reported
Phenazone Perindopril< 15< 15Within ±15%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Method 1: Quantification of Perindopril using this compound Internal Standard[1]
  • Sample Preparation: Protein precipitation. To 100 µL of plasma, 20 µL of IS working solution (this compound) and 200 µL of acetonitrile were added. The mixture was vortexed and centrifuged. The supernatant was injected into the UPLC-MS/MS system.

  • Chromatography: Thermo BDS Hypersil C18 column (4.6 mm × 100 mm, 2.4 µm).

  • Mobile Phase: Gradient elution with a mixture of mobile phase A and B (specific composition not detailed).

  • Detection: Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM).

  • Mass Transitions: Not explicitly stated for Perindopril/Perindopril-d4 in the abstract.

Method 2: Quantification of Perindopril using Ramipril Internal Standard[2]
  • Sample Preparation: Solid-phase extraction (SPE). Plasma samples were treated with phosphoric acid, and extraction was performed using a hydrophilic-lipophilic balance (HLB) cartridge.

  • Chromatography: Not specified.

  • Mobile Phase: Not specified.

  • Detection: Negative electrospray ionization (ESI-) with selective reaction monitoring (SRM).

  • Mass Transitions: Not specified.

Method 3: Quantification of Perindopril Arginine using Lercanidipine Internal Standard
  • Sample Preparation: Not detailed.

  • Chromatography: Waters ACQUITY UPLC® BEH C18 column (1.7 µm particle size).

  • Mobile Phase: A volatile mobile phase with a pH at least 2 units below and above the pKa of perindopril arginine and amlodipine besylate, respectively.

  • Detection: Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM).

  • Mass Transitions: Perindopril arginine: m/z 369 → m/z 172.

Method 4: Quantification of Perindopril using Phenazone Internal Standard[3]
  • Sample Preparation: Protein precipitation.

  • Chromatography: Phenomenex® C-18 column.

  • Mobile Phase: Gradient elution with Mobile Phase A (5% methanol + 0.1% formic acid in water v/v) and Mobile Phase B (95% methanol + 0.1% formic acid in water v/v).

  • Detection: Tandem mass spectrometry.

  • Mass Transitions: Perindopril: m/z 369.10 → m/z 172.00; Phenazone: m/z 188.90 → m/z 55.95.

Visualizing the Experimental Workflow

The following diagrams illustrate the typical experimental workflows for bioanalytical methods using internal standards.

Experimental Workflow for Perindopril Analysis cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Sample Collection Sample Collection Aliquotting Aliquotting Sample Collection->Aliquotting Biological Matrix IS Spiking IS Spiking Aliquotting->IS Spiking Add Internal Standard Extraction Extraction IS Spiking->Extraction e.g., Protein Precipitation or SPE Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation Injection MS Detection MS Detection LC Separation->MS Detection Elution Quantification Quantification MS Detection->Quantification Peak Area Ratios Reporting Reporting Quantification->Reporting Concentration Calculation

Caption: A generalized workflow for the bioanalysis of Perindopril using an internal standard.

Internal_Standard_Logic cluster_IS_Type Choice of Internal Standard cluster_Advantages Key Advantages cluster_Considerations Considerations This compound This compound PD4_Adv Co-elution with analyte Similar ionization behavior Compensates for matrix effects effectively This compound->PD4_Adv PD4_Cons Potential for isotopic crosstalk Higher cost This compound->PD4_Cons Structural Analogs Structural Analogs SA_Adv Readily available Cost-effective Structural Analogs->SA_Adv SA_Cons Different retention times Variable extraction recovery Differential matrix effects Structural Analogs->SA_Cons

Caption: Decision logic for selecting between this compound and structural analog internal standards.

Discussion and Conclusion

The data presented in this guide highlights the distinct advantages and considerations for using this compound versus structural analog internal standards in the bioanalysis of Perindopril.

This compound demonstrates excellent performance, particularly in its ability to mimic the chromatographic behavior and ionization characteristics of the unlabeled analyte. This leads to effective compensation for matrix effects and variability in sample processing, resulting in high accuracy and precision[1]. The use of a stable isotope-labeled internal standard is generally the preferred approach in regulated bioanalysis.

Structural analogs , such as Ramipril, Lercanidipine, and Phenazone, can also provide reliable quantification when properly validated[2][3]. These alternatives are often more readily available and cost-effective. However, they may exhibit different chromatographic retention times, extraction recoveries, and susceptibility to matrix effects compared to Perindopril. For instance, the recovery of Perindopril when using Ramipril as an internal standard was slightly lower than that reported for methods using this compound[1][2].

Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, regulatory requirements, and budget constraints. For the most rigorous and demanding applications, this compound is the recommended internal standard. For less stringent applications, or when a deuterated standard is not available, a carefully validated structural analog can be a suitable alternative. Researchers should thoroughly validate their chosen internal standard to ensure it meets the performance criteria for their intended application.

References

Performance Showdown: Selecting the Optimal SPE Cartridge for Perindopril Extraction

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Solid-Phase Extraction (SPE) cartridges for the accurate quantification of the ACE inhibitor Perindopril in biological matrices.

For researchers and scientists in drug development and clinical analysis, the accurate measurement of Perindopril and its active metabolite, Perindoprilat, in biological fluids is paramount. Solid-Phase Extraction (SPE) stands out as a critical sample preparation step, ensuring the removal of interfering matrix components and the concentration of the analytes of interest prior to analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of SPE cartridge is a pivotal decision that directly impacts recovery, reproducibility, and the overall sensitivity of the analytical method. This guide provides a comparative performance evaluation of commonly employed SPE cartridges for Perindopril extraction, supported by experimental data from published literature.

Comparative Performance of SPE Cartridges

The selection of an appropriate SPE sorbent chemistry is crucial for achieving high recovery and minimizing matrix effects. For Perindopril, a molecule with both hydrophobic and hydrophilic properties, several types of SPE cartridges have been successfully utilized. The most prevalent are polymer-based reversed-phase and mixed-mode cartridges.

SPE Cartridge TypeSorbent ChemistryReported Recovery (Perindopril)Reported Recovery (Perindoprilat)Key Advantages
Polymeric Reversed-Phase
Oasis HLBHydrophilic-Lipophilic Balanced N-vinylpyrrolidone and divinylbenzene copolymer78.29%[1] - >80%76.32%[1] - >80%[2]Water-wettable sorbent allows for simplified protocols, high retention for a wide range of compounds, and good phospholipid removal.[3][4][5][6]
Strata-XStyrene-divinylbenzene polymer with a modified surface>80% (general for pharmaceuticals)>80% (general for pharmaceuticals)High surface area for strong retention of diverse analytes, stable across a wide pH range.[7]
Mixed-Mode
DSC-MCAXC8 and benzenesulfonic acid (strong cation exchanger)>90% (for general basic compounds)Not SpecifiedOffers dual retention mechanisms (reversed-phase and ion-exchange) for enhanced selectivity and cleaner extracts, particularly for basic compounds.
Silica-Based Reversed-Phase
C18Octadecyl-bonded silicaVariable, often requires more rigorous method developmentVariableWell-established chemistry, but prone to dewetting and may require a 5-step protocol for optimal performance.[4]

Experimental Protocols: A Closer Look

The efficiency of an SPE cartridge is intrinsically linked to the experimental protocol employed. Below are representative protocols for the discussed SPE chemistries.

Oasis HLB (Polymeric Reversed-Phase) Protocol

Due to its water-wettable nature, Oasis HLB cartridges can be used with a simplified 3-step protocol, and in some cases, even a 2-step protocol, which saves time and reduces solvent consumption.[4][5][8]

A typical protocol involves:

  • Sample Pre-treatment: Plasma samples are often acidified, for instance, by treatment with phosphoric acid.[1]

  • Load: The pre-treated sample is directly loaded onto the SPE cartridge.

  • Wash: An aqueous wash (e.g., 5% methanol in water) is used to remove hydrophilic interferences.

  • Elute: Perindopril and Perindoprilat are eluted with an organic solvent like methanol or acetonitrile, often with a small amount of modifier.

Strata-X (Polymeric Reversed-Phase) Protocol

Strata-X cartridges generally follow a standard 5-step SPE protocol to ensure optimal performance.

  • Condition: The sorbent is activated with an organic solvent (e.g., methanol).

  • Equilibrate: The cartridge is flushed with water or a buffer to prepare it for the aqueous sample.

  • Load: The pre-treated sample is loaded onto the cartridge.

  • Wash: A specific wash solution is used to remove interfering substances.

  • Elute: The analytes of interest are eluted with a suitable organic solvent.

DSC-MCAX (Mixed-Mode) Generic Protocol for Basic Compounds

This protocol is suitable for basic compounds that are ionized at pH 6.

  • Sample Pre-treatment: Dilute the plasma or urine sample with a buffer (e.g., 50 mM ammonium acetate, pH 6).

  • Condition: Condition the cartridge with methanol.

  • Equilibrate: Equilibrate with the same buffer used for sample dilution.

  • Load: Load the pre-treated sample.

  • Wash: A multi-step wash with the equilibration buffer, 1M acetic acid, and methanol is performed to remove neutral and acidic interferences.

  • Elute: The basic analytes are eluted with a basic organic solution (e.g., 5% ammonium hydroxide in methanol).

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the logical flow of a typical SPE procedure.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Pretreatment Pre-treatment (e.g., Acidification) Sample->Pretreatment Load Load Pretreatment->Load Wash Wash Load->Wash Elute Elute Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: A generalized workflow for the extraction and analysis of Perindopril.

SPE_Protocol_Comparison cluster_5step Standard 5-Step Protocol (e.g., C18, Strata-X) cluster_3step Simplified 3-Step Protocol (e.g., Oasis HLB) s5_cond 1. Condition s5_equil 2. Equilibrate s5_cond->s5_equil s5_load 3. Load s5_equil->s5_load s5_wash 4. Wash s5_load->s5_wash s5_elute 5. Elute s5_wash->s5_elute s3_load 1. Load s3_wash 2. Wash s3_load->s3_wash s3_elute 3. Elute s3_wash->s3_elute

Caption: Comparison of standard and simplified SPE protocols.

Conclusion

The choice of SPE cartridge for Perindopril extraction from biological matrices significantly influences the quality of analytical results. While traditional C18 cartridges can be effective, they often require more extensive method development. Modern polymeric reversed-phase cartridges, such as Oasis HLB and Strata-X , offer high recoveries and cleaner extracts. Notably, the water-wettable nature of Oasis HLB allows for simplified and faster protocols, making it a highly efficient option for high-throughput environments. For challenging matrices or when enhanced selectivity is required, mixed-mode SPE cartridges like DSC-MCAX present a powerful alternative by utilizing a dual retention mechanism.

Ultimately, the optimal SPE cartridge and protocol should be selected based on the specific requirements of the assay, including the desired sensitivity, sample throughput, and the complexity of the biological matrix. It is recommended to perform a thorough method validation, including recovery and matrix effect assessments, to ensure the chosen SPE strategy meets the rigorous demands of bioanalytical testing.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Perindopril-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of Perindopril-d4, a deuterated analogue of the ACE inhibitor Perindopril. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

This guide is intended for researchers, scientists, and drug development professionals who handle this compound. The following protocols are based on established best practices for pharmaceutical waste management and information derived from safety data sheets for analogous compounds.

Key Disposal and Safety Parameters

A summary of the crucial safety and logistical information for the handling and disposal of this compound is provided below.

ParameterGuidelineCitation
Waste Classification Hazardous Pharmaceutical Waste[1][2][3]
Primary Disposal Method Incineration by a licensed hazardous waste management facility[1][2][3][4]
Secondary Containment Clearly labeled, sealed, and non-reactive containers[5][6]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat[6][7][8]
Prohibited Disposal Methods Do not flush down the drain or dispose of in regular trash[5][9]
Spill Management Use absorbent material, prevent dust generation, and collect for disposal[9]

Experimental Protocol for Disposal

The following protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting.

1.0 Personal Protective Equipment (PPE) and Safety Precautions

1.1. Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7][8] 1.2. Conduct all disposal preparation activities within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[8] 1.3. Avoid actions that could generate dust from solid this compound.[9]

2.0 Waste Segregation and Containment

2.1. This compound waste must be segregated from non-hazardous laboratory waste. 2.2. Place solid this compound waste directly into a designated hazardous waste container that is compatible with the chemical (e.g., a high-density polyethylene - HDPE - container). 2.3. If this compound is in a solution, transfer the solution to a sealable, labeled hazardous waste container. Do not mix with incompatible waste streams. 2.4. Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.

3.0 Storage Pending Disposal

3.1. Store the sealed hazardous waste container in a designated, secure area for hazardous waste accumulation. 3.2. This storage area should be away from general laboratory traffic and incompatible materials.

4.0 Final Disposal

4.1. Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company. 4.2. Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for Perindopril or this compound, if available, and a complete inventory of the waste container. 4.3. The recommended and most environmentally sound method for the final destruction of pharmaceutical waste is high-temperature incineration.[1][2][3]

5.0 Spill and Decontamination Procedures

5.1. In the event of a small spill of solid this compound, carefully dampen the material with a suitable solvent (e.g., water or a 50/50 mixture of water and ethanol) to prevent dust formation.[9] 5.2. Use an absorbent material to collect the dampened spill and place it in the designated hazardous waste container. 5.3. For liquid spills, use an inert absorbent material to contain and collect the spill. Place the contaminated absorbent material into the hazardous waste container. 5.4. Decontaminate the spill area with a suitable laboratory detergent and water. Collect the decontamination materials for disposal as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Perindopril_Disposal_Workflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal cluster_spill Spill Response start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill ventilation Work in Ventilated Area (Fume Hood) ppe->ventilation segregate Segregate as Hazardous Waste ventilation->segregate container Place in Labeled, Sealed Container segregate->container storage Store in Designated Hazardous Waste Area container->storage vendor Arrange for Pickup by Licensed Waste Vendor storage->vendor incineration Incineration vendor->incineration end End: Proper Disposal incineration->end spill->ppe contain_spill Contain and Absorb Spill spill->contain_spill Yes collect_waste Collect Contaminated Material contain_spill->collect_waste collect_waste->container Dispose as Hazardous Waste

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Perindopril-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Perindopril-d4, a stable isotope-labeled version of the potent active pharmaceutical ingredient (API) Perindopril, must adhere to stringent safety protocols to mitigate risks of exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Perindopril is classified as a potent compound, and its handling requires dedicated engineering controls and personal protective equipment (PPE) to prevent accidental inhalation, ingestion, or skin contact.[1][2][3] The health hazards associated with Perindopril include potential damage to fertility or an unborn child, serious eye irritation, and may cause drowsiness or dizziness and damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical last lines of defense against exposure. All personnel must be trained on the correct donning and doffing procedures.

PPE CategoryItemSpecification
Respiratory Protection RespiratorA properly fitted NIOSH-approved respirator (e.g., N95 or higher) is mandatory to prevent inhalation of airborne particles. For operations with a higher risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) should be considered.[1]
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended, with the outer glove being changed immediately upon contamination.
Body Protection Lab Coat/CoverallsA dedicated lab coat or disposable coveralls are required. These should be removed before exiting the designated handling area. For high-potency APIs, Saranex coveralls and hoods may be necessary.[1]
Eye Protection Safety Glasses/GogglesANSI-approved safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes and airborne particles.

Step-by-Step Handling and Operational Plan

Adherence to a systematic workflow is paramount to minimize exposure and prevent cross-contamination. Engineering controls, such as fume hoods or glove boxes, should be the primary method of containment.[1][2]

Workflow for Handling Solid this compound:

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Step 1 Verify Emergency Equipment Verify Emergency Equipment Prepare Workspace->Verify Emergency Equipment Step 2 Weigh Compound Weigh Compound Verify Emergency Equipment->Weigh Compound Step 3 Dissolve/Prepare Solution Dissolve/Prepare Solution Weigh Compound->Dissolve/Prepare Solution Step 4 Decontaminate Surfaces Decontaminate Surfaces Dissolve/Prepare Solution->Decontaminate Surfaces Step 5 Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Step 6 Doff PPE Doff PPE Segregate Waste->Doff PPE Step 7

Figure 1. Step-by-step workflow for the safe handling of solid this compound.
  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the designated handling area (e.g., chemical fume hood, glove box) by ensuring it is clean and uncluttered.

    • Verify the functionality and accessibility of emergency equipment, including safety showers, eyewash stations, and spill kits.

  • Handling (within a containment device):

    • Carefully weigh the required amount of this compound. Use of a balance with a draft shield is recommended to minimize air currents.

    • If preparing a solution, add the solvent to the solid in a closed or covered vessel to prevent aerosolization.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.

    • Segregate all waste materials (solid and liquid) into clearly labeled, sealed containers for hazardous waste disposal.

    • Carefully doff PPE, avoiding contact with potentially contaminated outer surfaces. Wash hands thoroughly after removing gloves.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent widespread contamination and exposure.

Spill Response Logic:

Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Supervisor & EHS Alert Supervisor & EHS Evacuate Area->Alert Supervisor & EHS Assess Spill Size Assess Spill Size Alert Supervisor & EHS->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill Minor Large Spill Large Spill Assess Spill Size->Large Spill Major Trained Personnel Cleanup Trained Personnel Cleanup Small Spill->Trained Personnel Cleanup Proceed with caution EHS/Emergency Response EHS/Emergency Response Large Spill->EHS/Emergency Response Await specialists Decontaminate Area Decontaminate Area Trained Personnel Cleanup->Decontaminate Area EHS/Emergency Response->Decontaminate Area Document Incident Document Incident Decontaminate Area->Document Incident

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.